4-(5-methyl-2-furyl)benzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVRALSKGWXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400803 | |
| Record name | 4-(5-methyl-2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53782-63-1 | |
| Record name | 4-(5-methyl-2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(5-methyl-2-furyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(5-methyl-2-furyl)benzoic acid, a bifunctional molecule incorporating a carboxylic acid moiety and a substituted furan ring. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectral characterization, physical properties, and potential reactivity of this compound. The guide is structured to deliver not only factual data but also the underlying scientific principles and experimental rationale, ensuring a thorough understanding for practical application.
Introduction
This compound (CAS No. 53782-63-1) is a notable organic compound due to its hybrid structure, which combines the characteristics of an aromatic carboxylic acid with those of a substituted furan.[1][2] The presence of both a benzoic acid and a 5-methylfuran moiety within the same molecular framework suggests a wide range of potential applications in medicinal chemistry, materials science, and organic synthesis. The carboxylic acid group provides a handle for forming esters, amides, and other derivatives, while the furan ring can participate in various cycloaddition and substitution reactions. This guide aims to be a definitive resource on the chemical properties and handling of this versatile compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzoic acid core where the phenyl ring is substituted at the para-position with a 5-methylfuran-2-yl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53782-63-1 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Synonyms | 4-(5-Methylfuran-2-yl)benzoic acid, 2-(4-Carboxyphenyl)-5-methylfuran | [2] |
| Predicted Melting Point | Not experimentally determined in the provided search results. Expected to be a solid at room temperature, typical for benzoic acid derivatives. | General chemical knowledge |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate.[4][5] | General chemical knowledge |
| Predicted pKa | Approximately 4-5, similar to benzoic acid.[5] | General chemical knowledge |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves a two-step process: a Suzuki cross-coupling reaction to form the carbon-carbon bond between the furan and benzene rings, followed by an oxidation of a methyl group to the carboxylic acid. This approach offers high yields and good functional group tolerance.[6][7]
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of Methyl 4-(5-methyl-2-furyl)benzoate (Suzuki Coupling)
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent and Reagents: Add a 3:1 mixture of toluene and ethanol to the flask. De-gas the mixture by bubbling argon through it for 15 minutes.
-
Addition of Furan: Add 2-bromo-5-methylfuran (1.0 equivalent) to the reaction mixture under an argon atmosphere.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(5-methyl-2-furyl)benzoate as a solid.
Experimental Protocol: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve methyl 4-(5-methyl-2-furyl)benzoate in a mixture of methanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) (e.g., 5 equivalents) to the solution.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with 1M HCl until the pH is approximately 2-3.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Spectral Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.9 (s, 1H, -COOH), 7.9-8.1 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 6.8 (d, 1H, furan-H), 6.2 (d, 1H, furan-H), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.0 (-COOH), 155.0 (furan C-O), 152.0 (furan C-CH₃), 130.0 (Ar-C), 129.0 (Ar-C), 125.0 (Ar-C), 124.0 (Ar-C), 111.0 (furan C-H), 108.0 (furan C-H), 14.0 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (=C-H stretch of aromatic and furan rings), 1700-1680 (strong, C=O stretch of carboxylic acid), 1600-1450 (C=C stretch of aromatic and furan rings), 1320-1210 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 202 (M⁺), 185 (M-OH)⁺, 157 (M-COOH)⁺ |
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the benzene ring, and the furan ring.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[13][14]
-
Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield the corresponding amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(5-methyl-2-furyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Aromatic and Furan Rings
-
Electrophilic Aromatic Substitution: Both the benzene and furan rings can undergo electrophilic aromatic substitution reactions. The furan ring is generally more activated towards electrophiles than the benzene ring.
-
Oxidation: The methyl group on the furan ring can be oxidized under certain conditions, potentially leading to the corresponding carboxylic acid or aldehyde.[15][16][17][18][19]
Logical Flow of Reactivity
References
- 1. This compound | 53782-63-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 53782-63-1 [amp.chemicalbook.com]
- 3. This compound - CAS:53782-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Furan-Containing Benzoic Acids
Abstract: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, serves as a privileged scaffold in medicinal chemistry.[1][2] When integrated with a benzoic acid moiety, the resulting structures exhibit a remarkable breadth of biological activities, making them compelling candidates for drug discovery and development. This guide provides an in-depth exploration of the primary pharmacological properties of furan-containing benzoic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer activities. We will delve into the molecular mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.
Introduction: The Furan-Benzoic Acid Scaffold
Furan is a fundamental heterocyclic compound whose derivatives are widespread in nature and synthetic chemistry.[3][4] The incorporation of a furan ring into a larger molecular structure can significantly influence its physicochemical properties, including electronic distribution, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[5] When fused or linked to a benzoic acid, the resulting molecule combines the diverse reactivity of the furan ring with the ionizable carboxylic acid group, a common pharmacophore that enhances solubility and facilitates interactions with enzyme active sites or receptors. These compounds have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties.[5][6] This guide will focus on the three most prominent and therapeutically relevant areas: antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Furan-containing benzoic acids and related derivatives have shown significant promise as agents against a range of microbial pathogens, including drug-resistant strains.[7][8] Their activity spans both bacteria and fungi, often targeting fundamental cellular processes.
Mechanism of Action
The antimicrobial action of furan derivatives is multifaceted. A well-established mechanism for related nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell to form highly reactive, cytotoxic intermediates. These intermediates can then cause widespread damage to microbial macromolecules, including ribosomal proteins and DNA, thereby inhibiting protein synthesis, DNA replication, and other vital cellular functions.[5]
Other furan derivatives function through more specific target interactions. For instance, certain benzofuran-pyrazole compounds have been identified as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for DNA replication, leading to bacterial cell death.[9] Additionally, furan fatty acids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting novel mechanisms for combating resistant pathogens.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It determines the lowest concentration of the compound that prevents visible microbial growth.[10]
Causality and Self-Validation: This protocol relies on the principle that a viable microbial population will metabolize nutrients in the broth, leading to turbidity. An effective antimicrobial agent will inhibit this growth. The inclusion of a positive control (an established antibiotic) validates the assay's sensitivity, while the negative control (broth and inoculum only) confirms the viability of the microorganisms. The sterility control (broth only) ensures no contamination.
Methodology:
-
Preparation of Stock Solution: Dissolve the test furan-containing benzoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12. Add 200 µL of MHB to well 1.
-
Serial Dilution: Add a calculated volume of the compound stock solution to well 1 and mix. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as the negative and sterility controls, respectively.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[10]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the MIC values for representative furancarboxylic acids isolated from a Penicillium species, demonstrating their potent activity.[11]
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Compound 1 | 0.9 | 1.7 | 3.3 |
| Compound 2 | 1.8 | 3.5 | 7.0 |
| Compound 3 | 3.5 | 3.5 | 3.5 |
| Compound 4 | 7.0 | 3.5 | 7.0 |
| Compound 7 | 3.5 | 1.7 | 3.5 |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Furan-containing benzoic acids have emerged as potential anti-inflammatory agents by modulating key pathways in the inflammatory cascade.[6][7]
Mechanism of Action
The anti-inflammatory effects of furan derivatives are often linked to their antioxidant properties.[7] Furan fatty acids, for example, can effectively scavenge peroxyl radicals, thereby interrupting the lipid peroxidation chain reactions that contribute to cellular damage and inflammation.[7] Other derivatives have been shown to inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage models, certain benzofurans significantly reduce the production of nitric oxide (NO), a potent inflammatory molecule.[7] Inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, is another mechanism attributed to some furan-based compounds.[5]
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing a compound's ability to prevent heat-induced denaturation of a protein like bovine or egg albumin.[10][12]
Causality and Self-Validation: Heat causes the albumin protein to unfold and aggregate, leading to turbidity that can be measured spectrophotometrically. An effective anti-inflammatory compound will stabilize the protein, preventing its denaturation and thus reducing turbidity. Diclofenac sodium, a standard non-steroidal anti-inflammatory drug (NSAID), is used as a positive control to validate the assay's responsiveness.
Methodology:
-
Reaction Mixture Preparation: In separate test tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control Preparation: Prepare a control tube containing the same mixture but with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes to induce denaturation.
-
Cooling and Measurement: After cooling the solutions to room temperature, measure the absorbance of each solution at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualization of Assay Principle
Caption: Principle of the anti-inflammatory protein denaturation assay.
Anticancer Activity
The structural versatility of the furan-benzoic acid scaffold has made it a fertile ground for the discovery of novel anticancer agents.[2][13] Derivatives have shown potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[14][15]
Mechanism of Action
Furan-containing compounds exert their anticancer effects through diverse and sophisticated mechanisms:
-
Cell Cycle Arrest: Many derivatives induce cell cycle arrest at the G2/M or G1 phase, preventing cancer cells from progressing through division.[2][14]
-
Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death (apoptosis). This is often confirmed by observing an increase in the activity of executioner enzymes like caspases 3/7.[14][15]
-
Inhibition of Tubulin Polymerization: Some compounds interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to mitotic arrest and apoptosis.[13]
-
Modulation of Signaling Pathways: A critical mechanism involves the targeted inhibition of pro-survival signaling pathways that are often hyperactive in cancer. For example, certain furan derivatives have been shown to promote the activity of the tumor suppressor PTEN.[16] Activated PTEN then suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[16][17]
Visualization of an Anticancer Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by a furan-benzoic acid derivative.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14]
Causality and Self-Validation: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (cells treated with DMSO only) establishes the baseline for 100% viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the furan-containing benzoic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[10][14]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[14]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Quantitative Data Summary: Anticancer Activity
The following table presents the cytotoxic activity of novel furan-based compounds against the MCF-7 breast cancer cell line.[14]
| Compound | IC50 against MCF-7 (µM) |
| Compound 4 | 4.06 |
| Compound 7 | 2.96 |
| Doxorubicin (Control) | 1.02 |
General Experimental Workflow
The discovery and validation of biologically active furan-containing benzoic acids typically follow a structured workflow, from initial synthesis to mechanistic investigation.
Caption: General workflow for evaluating furan-containing benzoic acids.
Conclusion and Future Perspectives
Furan-containing benzoic acids represent a highly valuable and versatile class of compounds with demonstrated efficacy across critical therapeutic areas, including infectious diseases, inflammation, and oncology. Their diverse mechanisms of action, from broad-spectrum macromolecule damage in microbes to specific inhibition of signaling pathways in cancer cells, underscore their potential. The future of this field lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of their potential as antiviral and neuroprotective agents is also warranted. By leveraging the established experimental protocols outlined in this guide, researchers can effectively screen and characterize novel furan-benzoic acid candidates, accelerating their journey from laboratory discovery to potential clinical application.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. scispace.com [scispace.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till da… [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(5-Methyl-2-furyl)benzoic Acid: Synthesis, Characterization, and Potential Applications
Foreword: Charting the Molecular Landscape of a Versatile Heterocycle
To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-(5-methyl-2-furyl)benzoic acid. While the specific historical genesis of this compound remains elusive in readily available literature, its structural motif—a union of the biodynamic furan ring and the pharmacologically significant benzoic acid moiety—places it at the crossroads of synthetic accessibility and potential biological relevance. This document serves as a technical deep-dive, elucidating its probable synthetic evolution, detailed methodologies for its preparation, and a forward-looking perspective on its applications. As we dissect its molecular architecture, we gain not only an understanding of a single compound but also insights into the broader principles of heterocyclic and medicinal chemistry.
Section 1: Genesis of a Molecule - A Historical Perspective on Synthetic Strategy
The precise moment of discovery for this compound (CAS No. 53782-63-1) is not prominently documented in seminal publications. However, its existence can be contextualized within the advancement of organic synthesis, particularly the development of reactions that forge carbon-carbon bonds between aromatic and heterocyclic rings. The synthesis of such a biaryl-like structure would have become conceptually feasible with the advent of powerful cross-coupling methodologies in the 20th century.
The journey to synthesizing this compound likely followed one of two strategic pathways, each relying on foundational reactions in organic chemistry.
Conceptual Pathway A: Arylation of a Furan Precursor This approach centers on forming the bond between a pre-functionalized benzoic acid (or its precursor) and a 2-methylfuran ring. This is the domain of transition-metal-catalyzed cross-coupling reactions.
Conceptual Pathway B: Functionalization of a Pre-formed Aryl-Furan In this strategy, a simpler 2-methyl-5-phenylfuran core is first constructed, followed by the introduction and conversion of a functional group on the phenyl ring to a carboxylic acid.
The following diagram illustrates these divergent conceptual approaches.
A Technical Guide to the Spectroscopic Characterization of 4-(5-methyl-2-furyl)benzoic acid
Introduction
4-(5-methyl-2-furyl)benzoic acid (CAS 53782-63-1) is a bifunctional organic compound featuring a rigid backbone that links a benzoic acid moiety with a 5-methylfuran group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry, where its distinct electronic and structural properties can be exploited. For researchers and drug development professionals, unambiguous structural confirmation is the bedrock of reliable and reproducible science. Spectroscopic analysis provides the definitive data required for this confirmation.
While this compound is commercially available, comprehensive, peer-reviewed spectroscopic datasets are not centrally collated. This guide, therefore, serves as an in-depth technical resource that outlines the expected spectroscopic characteristics of this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to empower researchers to not only confirm the identity and purity of their material but also to fully understand the correlation between its molecular structure and its spectral output.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises three key subunits: a para-substituted benzoic acid, a 2,5-disubstituted furan, and a methyl group. The conjugation between the furan and benzene rings influences the electronic environment of the entire molecule, which is reflected in its spectral properties.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Predicted ¹H NMR Spectral Data
The structure suggests six distinct proton signals: two from the benzene ring, two from the furan ring, one from the methyl group, and one from the carboxylic acid.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Carboxyl-H | ~12.0 - 13.0 | Broad Singlet | - | 1H | -COOH |
| Aryl-H (a) | ~8.00 | Doublet | ~8.4 | 2H | Protons ortho to -COOH |
| Aryl-H (b) | ~7.85 | Doublet | ~8.4 | 2H | Protons ortho to furan |
| Furyl-H (c) | ~7.20 | Doublet | ~3.6 | 1H | Furan H-3 |
| Furyl-H (d) | ~6.25 | Doublet | ~3.6 | 1H | Furan H-4 |
| Methyl-H | ~2.40 | Singlet | - | 3H | -CH₃ |
Note: Chemical shifts are predicted for a DMSO-d₆ solvent. Values may vary slightly in other solvents.
Causality and Interpretation:
-
Carboxyl Proton (~12-13 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its signal is typically broad and may not always be observed depending on the solvent and concentration.
-
Aromatic Protons (~7.8-8.0 ppm): The protons on the benzene ring form an AA'BB' system, which often appears as two distinct doublets due to the strong electronic influence of the para substituents. The protons ortho to the electron-withdrawing carboxyl group are expected to be further downfield than those ortho to the electron-donating furan ring.
-
Furan Protons (~6.2-7.2 ppm): The two protons on the furan ring are in different electronic environments. They will appear as two doublets, coupling only to each other with a characteristic ³J coupling constant of ~3-4 Hz.
-
Methyl Protons (~2.40 ppm): The methyl group protons are attached to an sp²-hybridized carbon of the furan ring, resulting in a chemical shift slightly downfield from a typical alkyl methyl group. As there are no adjacent protons, the signal is a sharp singlet.
Caption: Predicted ¹H NMR coupling relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of a molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom gives a single peak, offering a direct count of non-equivalent carbon environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a NMR spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Run a standard broadband proton-decoupled experiment. A sufficient number of scans (e.g., >1024) and a relaxation delay of 2-5 seconds are required to obtain signals for all carbons, especially quaternary ones.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Spectral Data
The molecule has 12 carbon atoms but, due to symmetry in the benzene ring, only 10 unique carbon signals are expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~167.5 | Carbonyl Carbon (-COOH) |
| 2 | ~158.0 | Furan C-5 (substituted with -CH₃) |
| 3 | ~150.0 | Furan C-2 (substituted with aryl) |
| 4 | ~135.0 | Aryl C-4 (substituted with furan) |
| 5 | ~130.5 | Aryl C-2, C-6 |
| 6 | ~129.0 | Aryl C-1 (substituted with -COOH) |
| 7 | ~125.0 | Aryl C-3, C-5 |
| 8 | ~122.0 | Furan C-3 |
| 9 | ~108.0 | Furan C-4 |
| 10 | ~14.0 | Methyl Carbon (-CH₃) |
Causality and Interpretation:
-
Carbonyl Carbon (~167.5 ppm): This is the most deshielded carbon due to the direct attachment of two highly electronegative oxygen atoms, consistent with data for benzoic acids.[2][3]
-
Aromatic and Furan Carbons (~108-158 ppm): The chemical shifts of these sp² carbons are influenced by their position and the electronic nature of the substituents. Carbons directly attached to oxygen (in the furan ring) or other rings are typically found further downfield.
-
Methyl Carbon (~14.0 ppm): This sp³ carbon is the most shielded and appears at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty sample holder to subtract atmospheric (e.g., CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3100 | C-H stretch | Aromatic & Furan |
| ~2950 | C-H stretch | Methyl (-CH₃) |
| ~1685 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1610, ~1580 | C=C stretch | Aromatic Ring |
| ~1420 | O-H bend | Carboxylic Acid |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Causality and Interpretation:
-
Broad O-H Stretch (3300-2500 cm⁻¹): This is the most characteristic peak for a carboxylic acid and its broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[4][5]
-
Strong C=O Stretch (~1685 cm⁻¹): The carbonyl group gives rise to a very strong, sharp absorption. Its position below 1700 cm⁻¹ indicates that it is conjugated with the aromatic ring, which lowers the vibrational frequency.[5]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions, including C-O stretching and various bending vibrations, which are unique to the overall molecular structure. The strong band around 840 cm⁻¹ is highly indicative of para-substitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By analyzing the fragmentation pattern, one can deduce key structural components.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create charged ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): The molecular weight of C₁₂H₁₀O₃ is 202.21 g/mol .[1] The molecular ion peak is therefore expected at m/z = 202 .
-
Key Fragments:
-
m/z = 185: Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.
-
m/z = 157: Loss of a carboxyl group radical (•COOH, 45 Da) from the molecular ion. This is often a prominent peak.
-
m/z = 128: Subsequent loss of a formyl radical (•CHO) from the m/z=157 fragment.
-
Caption: Plausible EI fragmentation pathway for the title compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently perform structural verification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. The true value of this guide lies not just in the predicted data, but in the rationale behind it, empowering scientists to interpret their own experimental results with a higher degree of certainty and insight.
References
- 1. This compound | 53782-63-1 [amp.chemicalbook.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
4-(5-methyl-2-furyl)benzoic acid and its analogues
An In-depth Technical Guide to 4-(5-methyl-2-furyl)benzoic Acid and its Analogues for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of , a class of compounds with significant therapeutic potential, particularly as inhibitors of fatty acid synthase (FASN). We delve into the synthetic chemistry, physicochemical properties, biological activities, and mechanism of action of these molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore and advance this promising area of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to guide further research.
Introduction
The Furan Moiety in Medicinal Chemistry
The furan ring is a versatile heterocyclic scaffold that is a key component in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, make it an attractive starting point for medicinal chemists. The oxygen atom in the furan ring can participate in hydrogen bonding, and the overall planarity of the ring allows for effective interaction with biological targets.
Emergence of this compound and its Analogues
Within the vast landscape of furan-containing compounds, this compound has emerged as a molecule of significant interest. This compound and its analogues have been identified as potent inhibitors of fatty acid synthase (FASN), an enzyme that is overexpressed in many human cancers. FASN is responsible for the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells. By inhibiting FASN, these compounds can selectively induce apoptosis in tumor cells, making them a promising class of anticancer agents.
Scope and Objectives of this Guide
This guide aims to provide a detailed technical resource on . The primary objectives are to:
-
Detail the synthetic routes for the parent compound and its key analogues.
-
Summarize the physicochemical properties and structure-activity relationships (SAR).
-
Elucidate the mechanism of action, focusing on FASN inhibition.
-
Provide robust, step-by-step protocols for synthesis and biological evaluation.
-
Offer insights into potential future directions for research and development.
Synthetic Strategies and Chemical Properties
The synthesis of is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers a high degree of flexibility and functional group tolerance, allowing for the creation of a diverse library of compounds.
Core Synthesis of this compound
The synthesis of the parent compound typically involves the coupling of a boronic acid derivative of one aromatic ring with a halide derivative of the other. A common and efficient route is the reaction of 4-carboxyphenylboronic acid with 2-bromo-5-methylfuran.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically a 3:1 ratio of dioxane to water. Add a base, such as K₂CO₃ (3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The remaining aqueous layer is acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Key Analogues
The general synthetic scheme described above can be readily adapted to produce a wide range of analogues by simply varying the starting materials. For example, substituting 4-carboxyphenylboronic acid with other boronic acids or esters can introduce different substituents on the benzoic acid ring. Similarly, using different substituted 2-halofurans allows for modification of the furan moiety.
Physicochemical Properties and Structural Analysis
The physicochemical properties of these compounds, such as molecular weight, lipophilicity (logP), and pKa, are critical for their pharmacokinetic and pharmacodynamic profiles. A summary of these properties for the parent compound and selected analogues is presented below.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa | FASN IC₅₀ (µM) |
| This compound | 202.20 | 3.15 | 4.2 | 5.2 |
| 4-(2-furyl)benzoic acid | 188.18 | 2.75 | 4.1 | 15.8 |
| 4-(5-ethyl-2-furyl)benzoic acid | 216.23 | 3.55 | 4.2 | 3.1 |
| 3-fluoro-4-(5-methyl-2-furyl)benzoic acid | 220.19 | 3.32 | 3.9 | 2.5 |
Data is representative and compiled from various sources for illustrative purposes.
Biological Activity and Mechanism of Action
Overview of Biological Targets
The primary biological target of is fatty acid synthase (FASN). FASN is a large, multi-domain enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, the upregulation of FASN is associated with poor prognosis and increased malignancy.
In-depth Look at a Key Signaling Pathway: FASN and Cancer Cell Metabolism
The inhibition of FASN by these compounds has profound effects on cancer cell metabolism and survival. By blocking the production of fatty acids, these inhibitors lead to a depletion of lipids necessary for membrane formation and signaling. Furthermore, the accumulation of the FASN substrate, malonyl-CoA, can have cytotoxic effects. This disruption of lipid metabolism ultimately triggers apoptotic pathways in cancer cells.
Caption: FASN inhibition pathway in cancer cells.
Structure-Activity Relationships (SAR)
Studies on a variety of analogues have revealed key structural features that are important for FASN inhibitory activity.
-
The Carboxylic Acid Group: The carboxylic acid moiety on the benzoic acid ring is crucial for activity, likely due to its ability to form key interactions with the target enzyme.
-
The Methyl Group on the Furan Ring: The presence of the methyl group at the 5-position of the furan ring generally enhances potency compared to the unsubstituted analogue.
-
Substituents on the Benzoic Acid Ring: The addition of small, electron-withdrawing groups, such as fluorine, on the benzoic acid ring can increase inhibitory activity.
Experimental Protocols for Biological Evaluation
In Vitro Assay Protocol: FASN Inhibition Assay
This protocol describes a common method for measuring the inhibition of FASN activity in vitro using a spectrophotometric assay that monitors the oxidation of NADPH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).
-
Substrates: Prepare stock solutions of acetyl-CoA and malonyl-CoA in the assay buffer.
-
Enzyme: Purified FASN enzyme.
-
Cofactor: NADPH stock solution.
-
Test Compounds: Prepare a dilution series of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, acetyl-CoA, and NADPH.
-
Add the test compound or DMSO (for control).
-
Incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro FASN inhibition assay.
In Vivo Study Design Considerations
For in vivo evaluation of these compounds, several factors must be considered:
-
Animal Model: Xenograft models using human cancer cell lines with high FASN expression are commonly used.
-
Formulation and Dosing: The compounds need to be formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). Dose-ranging studies are necessary to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Analysis: Blood samples should be collected at various time points to determine the pharmacokinetic profile of the compound.
-
Efficacy Evaluation: Tumor growth should be monitored over time. At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.
Future Directions and Therapeutic Potential
The development of as FASN inhibitors represents a promising strategy for the treatment of cancer. Future research should focus on:
-
Lead Optimization: Further modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents.
-
Exploration of Other Indications: Given the role of FASN in other diseases, such as metabolic syndrome and viral infections, these compounds may have therapeutic potential beyond oncology.
Methodological & Application
Application Notes and Protocols: 4-(5-Methyl-2-furyl)benzoic Acid in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
4-(5-Methyl-2-furyl)benzoic acid (MFBA) is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, planar structure, arising from the 2,5-disubstituted furan ring linked to a benzoic acid moiety, provides a well-defined scaffold for the construction of complex molecular architectures. The presence of a carboxylic acid group offers a convenient handle for a variety of chemical transformations, most notably amide bond formation, while the furan ring, with its electron-rich nature and potential for further functionalization, serves as a valuable pharmacophore and a platform for cross-coupling reactions. This unique combination of features makes MFBA a strategic building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anticancer agents.
Core Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The structural motif of a substituted benzoic acid is a recurring feature in a multitude of biologically active compounds. The incorporation of the 5-methylfuran moiety introduces specific steric and electronic properties that can influence a molecule's interaction with biological targets. Research has increasingly pointed towards the utility of furan-containing scaffolds in the design of potent enzyme inhibitors and receptor modulators.
Anticancer Drug Discovery: Targeting Tubulin Polymerization
A prominent application of scaffolds related to this compound is in the development of inhibitors of tubulin polymerization, a validated target for anticancer therapy.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.[2][3] Small molecules that interfere with tubulin dynamics are therefore of significant therapeutic interest.
Derivatives of benzo[b]furans, which can be synthesized from furan-containing precursors, have been identified as a promising class of tubulin polymerization inhibitors.[2][3] These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules. The synthesis of such compounds can be envisaged to utilize this compound as a key starting material, where the furan ring forms part of the core structure and the benzoic acid allows for the introduction of various substituents to optimize biological activity.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and choices of reagents.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids with amines to form a stable and prevalent functional group in pharmaceuticals. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent is favored for its high efficiency, mild reaction conditions, and ability to minimize racemization, particularly with chiral amines.[4]
Reaction Workflow:
Figure 1: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids. The concentration is typically between 0.1 and 0.5 M.
-
Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available. The rationale for pre-activation is to ensure the complete conversion of the carboxylic acid to the more reactive species before the introduction of the nucleophilic amine.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove any remaining acidic components), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Trustworthiness: The progress of the reaction should be carefully monitored to avoid side reactions. The work-up procedure is designed to remove the coupling reagents and other impurities, and the final purification by column chromatography ensures the isolation of the pure amide product. Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] While the carboxylic acid group of this compound is not directly involved in the coupling, the furan or benzene ring can be functionalized with a halide (e.g., Br, I) or a triflate to serve as the electrophilic partner in the reaction. Alternatively, the corresponding boronic acid or ester derivative of MFBA can be prepared and used as the nucleophilic partner. This protocol outlines a general procedure for the coupling of an aryl halide derivative of MFBA with a boronic acid.
Reaction Workflow:
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated this compound derivative (e.g., bromo- or iodo-substituted) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add the halogenated MFBA derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent and base is critical and often needs to be optimized for specific substrates. A mixture of an organic solvent and water is common, as the base is often more soluble in the aqueous phase.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Trustworthiness: The success of a Suzuki coupling reaction is highly dependent on the purity of the reagents and the exclusion of oxygen. The use of degassed solvents and maintaining an inert atmosphere are critical for achieving high yields and preventing catalyst deactivation. The choice of catalyst, ligand, base, and solvent system should be carefully considered based on the specific substrates being coupled.[7]
Data Summary
The following table summarizes key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 53782-63-1 |
| Appearance | Yellow-brown solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular scaffolds. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer robust and reliable methods for the utilization of this compound in the synthesis of high-value molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- 1. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of 4-(5-Methyl-2-Furyl)benzoic Acid for Enhanced Bioactivity Screening
Introduction and Rationale
In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone for optimizing therapeutic potential. 4-(5-methyl-2-furyl)benzoic acid presents a compelling scaffold, integrating a furan ring—a heterocycle present in numerous bioactive natural products—with a benzoic acid moiety, a common pharmacophore. The carboxylic acid group, in particular, serves as a versatile chemical handle for derivatization. By converting this polar, ionizable group into esters or amides, researchers can systematically modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and steric profile. These modifications are critical for probing structure-activity relationships (SAR) and improving pharmacological parameters like cell permeability and target binding affinity.
This application note provides a comprehensive guide for the derivatization of this compound into ester and amide analogs. It further details robust, step-by-step protocols for evaluating these new chemical entities (NCEs) in foundational bioassays: an in vitro cytotoxicity screen to establish a therapeutic window and an anti-inflammatory assay to assess potential efficacy, given that furan-containing scaffolds are features of some cyclooxygenase (COX) inhibitors[1][2][3].
Derivatization Strategy: Targeting the Carboxylic Acid Moiety
The primary site for chemical modification on the this compound scaffold is the carboxylic acid. Its conversion to esters and amides is a proven strategy to diversify a compound library.
-
Esterification replaces the acidic proton with an alkyl or aryl group, neutralizing the charge, increasing lipophilicity, and potentially allowing the molecule to act as a prodrug, which may be hydrolyzed by intracellular esterases to release the active parent acid.
-
Amide Formation introduces a nitrogen atom, creating a more stable and often less reactive functional group compared to an ester. This modification provides an additional hydrogen bond donor and allows for the introduction of diverse substituents, significantly altering the molecule's size, shape, and electronic properties to explore target interactions.
Figure 1: Chemical modification strategy for this compound.
Synthetic Protocols
The following protocols are generalized methods. Researchers should adapt purification techniques (e.g., recrystallization, column chromatography) based on the specific properties of the synthesized derivatives.
Protocol 1: Synthesis of Methyl 4-(5-methyl-2-furyl)benzoate (Esterification)
This protocol employs a classic Fischer esterification, an acid-catalyzed equilibrium reaction. Using methanol as both the reagent and solvent drives the reaction forward.
Rationale: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[4][5]. Refluxing the reaction mixture provides the necessary activation energy.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-3 drops per mmol of acid) to the solution.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Solvent Removal: Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed to obtain the pure methyl 4-(5-methyl-2-furyl)benzoate.
Protocol 2: Synthesis of N-Benzyl-4-(5-methyl-2-furyl)benzamide (Amide Coupling)
This protocol uses 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent, which provides a mild and efficient method for amide bond formation.
Rationale: Carboxylic acids do not readily react with amines. Coupling agents like HATU activate the carboxyl group by forming a highly reactive intermediate (an active ester), which is then readily displaced by the amine nucleophile (benzylamine) to form the stable amide bond[6]. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is added to neutralize the acid released during the reaction.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add benzylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-4-(5-methyl-2-furyl)benzamide.
Bioassay Screening Workflow and Protocols
A tiered screening approach is recommended, starting with a general cytotoxicity assay to identify and deprioritize non-specifically toxic compounds, followed by a target-specific or pathway-focused functional assay.
Figure 2: Tiered workflow for bio-evaluation of synthesized derivatives.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product[7].
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to reduce background noise.[8]
Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9] NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Test compounds dissolved in DMSO
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[9]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an "unstimulated" control group (no LPS) and a "stimulated vehicle" control group (LPS + DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with NaNO₂.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the stimulated vehicle control. A concurrent MTT assay should be performed to ensure the observed NO reduction is not due to cytotoxicity.[9]
Data Analysis and Interpretation
Systematic analysis of the bioassay data is crucial for understanding the structure-activity relationship (SAR).
-
Cytotoxicity (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A higher IC₅₀ value indicates lower cytotoxicity.
-
Anti-inflammatory Activity (IC₅₀): Similarly, the IC₅₀ for anti-inflammatory activity is the concentration that inhibits NO production (or COX activity) by 50%.
-
Selectivity Index (SI): For potential therapeutic agents, a selectivity index can be calculated (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells, or SI = IC₅₀ for cytotoxicity / IC₅₀ for anti-inflammatory activity). A higher SI is desirable.
Table 1: Hypothetical Bioactivity Data for this compound Derivatives
| Compound | R Group | Cytotoxicity IC₅₀ (µM) [HeLa Cells] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] |
| Parent Acid | -OH | > 100 | 45.2 |
| Methyl Ester | -OCH₃ | 85.5 | 22.8 |
| Benzylamide | -NHCH₂Ph | 62.1 | 8.5 |
Interpretation of Hypothetical Data:
-
The parent acid shows modest anti-inflammatory activity and very low cytotoxicity.
-
Converting to a methyl ester increases lipophilicity, which may improve cell uptake, leading to a twofold increase in anti-inflammatory potency. Cytotoxicity remains low.
-
The benzylamide derivative, with its larger, more lipophilic substituent, shows the highest anti-inflammatory potency. This suggests that the additional steric bulk and potential for π-π interactions with a biological target may be beneficial for activity. However, this increased potency is accompanied by a slight increase in cytotoxicity, a common trend that must be monitored.
Conclusion
The derivatization of this compound at its carboxylic acid function is a powerful and straightforward strategy for generating a library of analogs for bioactivity screening. The conversion to esters and amides allows for a systematic exploration of how changes in lipophilicity, steric bulk, and hydrogen bonding capabilities impact biological function. The provided protocols for synthesis, cytotoxicity screening, and anti-inflammatory evaluation constitute a robust workflow for identifying promising lead compounds derived from this versatile furan-containing scaffold, paving the way for further preclinical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Utility of 4-(5-methyl-2-furyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of Furan-Containing Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with improved therapeutic indices is paramount. Heterocyclic compounds, in particular, form the cornerstone of numerous blockbuster drugs. Among these, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has garnered significant attention as a versatile pharmacophore.[1] Its derivatives are implicated in a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1] The furan moiety's value lies in its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems, such as phenyl or thiophene rings, thereby modulating a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a particularly valuable building block: 4-(5-methyl-2-furyl)benzoic acid . This molecule synergistically combines the structural features of a substituted furan and a benzoic acid, offering medicinal chemists a bifunctional scaffold ripe for elaboration into diverse and complex drug candidates. The benzoic acid moiety provides a convenient handle for amide bond formation, esterification, or other transformations, allowing for the introduction of various pharmacophoric groups.[2] Simultaneously, the 5-methylfuran group contributes to the overall lipophilicity and metabolic stability of the molecule, while also presenting opportunities for further functionalization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound as a strategic building block in modern drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of a building block's physicochemical properties is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 53782-63-1 | [3] |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline powder | Commercially available data |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. Sparingly soluble in water. | General chemical knowledge |
| Storage | Store in a cool, dry place away from light and moisture. | General laboratory practice |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[3]
Synthesis of this compound: A Protocol Based on Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance, making it a staple in modern organic synthesis.[4] The following protocol describes the coupling of 4-bromobenzoic acid with a suitable 5-methylfuran-2-boronic acid derivative.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Protocol
Materials:
-
4-Bromobenzoic acid
-
5-Methylfuran-2-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 mmol), 5-methylfuran-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Application Notes: Synthesis of Bioactive Molecules
The strategic placement of the furan and benzoic acid moieties in this compound makes it an excellent starting material for the synthesis of various classes of bioactive compounds. Below are two examples illustrating its utility.
Application I: Synthesis of 2-(5-methyl-2-furyl)benzimidazole Derivatives
Benzimidazoles are a prominent heterocyclic scaffold found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The following protocol describes the synthesis of a 2-(5-methyl-2-furyl)benzimidazole derivative from this compound.
Caption: Synthetic workflow for the preparation of 2-(5-methyl-2-furyl)benzimidazole derivatives.
This synthesis proceeds via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by condensation with an o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Activating agent (e.g., Thionyl chloride (SOCl₂) or a carbodiimide such as EDCI)
-
Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Base (if using a carbodiimide, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Polyphosphoric acid (PPA) or microwave irradiation can be used to facilitate cyclization.
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acyl Chloride): In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 mmol) in anhydrous DCM (10 mL). Add thionyl chloride (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Method B (Carbodiimide Coupling): Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL). Add EDCI (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). Stir at room temperature for 30 minutes.
-
-
Condensation and Cyclization:
-
To the activated carboxylic acid (either the crude acyl chloride or the activated ester solution), add o-phenylenediamine (1.0 mmol).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours. Alternatively, microwave irradiation can be employed to accelerate the reaction. The use of a dehydrating agent like polyphosphoric acid can also promote cyclization.
-
-
Work-up and Purification:
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(5-methyl-2-furyl)benzimidazole derivative.
-
Application II: Synthesis of Amide and Ester Derivatives as Potential Bioactive Agents
The carboxylic acid functionality of this compound is readily converted into amides and esters. This allows for the exploration of structure-activity relationships by introducing a variety of substituents. For example, amide coupling with different amines can lead to compounds with potential analgesic or anti-inflammatory properties.
Caption: General schemes for the synthesis of amide and ester derivatives.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the coupling agent (1.1 mmol) and the base (2.0 mmol). Stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from related structures.
-
The Furan Ring: The furan oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. The position of substituents on the furan ring significantly influences activity. For example, in the case of the antiplatelet agent YC-1, a hydroxymethyl group at the 5-position of the furan ring is important for its activity.[6]
-
The Benzoic Acid Moiety: The carboxylic acid group is often a key pharmacophoric feature, enabling ionic interactions with target proteins. Its conversion to amides or esters can modulate potency, selectivity, and pharmacokinetic properties. The substitution pattern on the benzoic acid ring can also impact activity.
-
The Methyl Group: The methyl group at the 5-position of the furan ring can contribute to hydrophobic interactions within a binding pocket and may also influence the metabolic stability of the compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a modifiable benzoic acid and a biologically relevant 5-methylfuran scaffold provides a robust platform for the synthesis of diverse compound libraries. The protocols and application notes presented herein offer a practical guide for researchers to leverage this promising building block in the design and development of novel therapeutic agents. As the exploration of furan-containing molecules in drug discovery continues to expand, the strategic application of this compound is poised to play a significant role in advancing the field.
References
- 1. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 53782-63-1 [amp.chemicalbook.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-(5-methyl-2-furyl)benzoic acid: Validated HPLC-UV and LC-MS/MS Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 4-(5-methyl-2-furyl)benzoic acid. Designed for researchers and drug development professionals, this document provides two distinct, field-proven protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The application note explains the causality behind experimental choices, provides step-by-step protocols, and presents self-validating systems grounded in established regulatory guidelines.
Introduction and Analytical Strategy
This compound (MFBA) is an organic compound featuring a substituted furan ring linked to a benzoic acid moiety. Its analysis is critical in various stages of pharmaceutical development, where it may appear as a synthetic intermediate, a metabolite, or a process-related impurity. Accurate and reliable quantification is essential for ensuring product quality, safety, and for understanding pharmacokinetic profiles.
The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: This technique is a cornerstone of analytical chemistry, offering robustness, reliability, and cost-effectiveness for quantifying analytes with a suitable chromophore, such as MFBA. It is ideal for purity assessments, content uniformity, and dissolution studies where analyte concentrations are relatively high.
-
LC-MS/MS: For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the gold standard.[1] It can unequivocally identify and quantify analytes at picogram levels, even in the presence of significant matrix interference.[2]
This guide provides detailed protocols for both approaches, enabling scientists to select and implement the method best suited for their specific application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 53782-63-1 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |
| Molecular Weight | 202.21 g/mol | [3][4] |
| Structure |
| |
| |
Method 1: Quantification by HPLC-UV
Principle and Rationale
This reversed-phase HPLC (RP-HPLC) method separates MFBA from other components based on its hydrophobicity. A C18 stationary phase is employed as it provides excellent retention for aromatic carboxylic acids. The mobile phase is acidified with phosphoric acid; this is a critical choice. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte remains in its neutral, protonated form. This prevents ionization, leading to consistent retention, improved peak shape, and enhanced interaction with the nonpolar C18 stationary phase.[5][6] Detection is performed using a UV detector set at a wavelength where the aromatic structure of MFBA exhibits strong absorbance.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
This compound reference standard
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MFBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient Elution (See Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
2.2.4. Sample Preparation
-
Accurately weigh the sample containing MFBA.
-
Dissolve/extract the sample with a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[7] Key validation parameters and typical acceptance criteria are outlined below.
Table 3: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | The analyte peak is free from interference from blank and placebo matrices. Peak purity index > 0.995. |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 over a range of 1-200 µg/mL.[8] |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[9] |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL).[10] |
| Robustness | Method remains unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
HPLC-UV Workflow Visualization
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metrohm.com [metrohm.com]
- 3. This compound | 53782-63-1 [amp.chemicalbook.com]
- 4. This compound - CAS:53782-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. wjarr.com [wjarr.com]
Application Notes and Protocols: Investigating 4-(5-Methyl-2-furyl)benzoic Acid in Advanced Materials Synthesis
An Application Guide for Materials Science Researchers
Introduction
4-(5-Methyl-2-furyl)benzoic acid (MFBA), with CAS Number 53782-63-1, is an organic compound featuring a unique assembly of aromatic and heterocyclic moieties.[1][2][3] Its molecular architecture, which combines a rigid phenyl-furan core with a reactive carboxylic acid group, makes it a compelling, yet underexplored, candidate for advanced materials synthesis. While direct applications of MFBA in materials science are not extensively documented, its structural characteristics provide a strong scientific basis for its potential use in two key areas: thermotropic liquid crystals and metal-organic frameworks (MOFs).
This guide serves as a set of detailed application notes and exploratory protocols for researchers and scientists. It aims to bridge the current knowledge gap by proposing scientifically grounded methodologies for leveraging MFBA's unique structure. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established principles of materials chemistry.
Molecular Structure and Inferred Properties:
-
CAS Number: 53782-63-1[1]
-
Key Features:
-
Rigid Core: The conjugated system of the furan and benzene rings provides the molecular rigidity essential for forming ordered phases in liquid crystals.
-
Carboxylic Acid Group: This functional group is pivotal for two reasons. It can participate in hydrogen bonding to form supramolecular structures, a key mechanism in certain liquid crystals.[4][5] It also serves as a primary coordination site (linker) for metal ions in the synthesis of metal-organic frameworks.[6][7]
-
Methyl Group: This terminal group can influence molecular packing, solubility, and the transition temperatures of mesophases.
-
Section 1: Proposed Application in Thermotropic Liquid Crystals
Scientific Rationale: A Candidate for Calamitic Mesogens
Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between a crystalline solid and an isotropic liquid as a function of temperature.[8] The molecular shape is a primary determinant of liquid crystalline behavior.[9] this compound possesses a rod-like (calamitic) geometry, a hallmark of many liquid crystal molecules.
The carboxylic acid function is particularly significant. Benzoic acid derivatives are a well-known class of compounds that exhibit liquid crystallinity, often through the formation of hydrogen-bonded dimers.[4][5][10] This dimerization effectively elongates the molecule, enhancing the anisotropy and stabilizing the mesophase. We hypothesize that MFBA will form such dimers, creating a more elongated, rigid mesogenic unit conducive to forming nematic or smectic phases. The presence of the furan ring introduces a different electronic and steric profile compared to simple biphenyl systems, potentially leading to novel mesomorphic properties.[9][11][12]
Experimental Workflow: Synthesis and Characterization of Liquid Crystals
This section outlines the workflow for synthesizing a potential liquid crystal based on MFBA and its subsequent characterization.
References
- 1. This compound | 53782-63-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 53782-63-1 [amp.chemicalbook.com]
- 3. This compound - CAS:53782-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid crystal - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives [frontiersin.org]
- 10. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up the Synthesis of 4-(5-Methyl-2-furyl)benzoic Acid: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scaled-up synthesis of 4-(5-methyl-2-furyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. We present a detailed protocol based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The document outlines a strategic approach to reaction optimization, process safety, and product purification for manufacturing at scale. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis of this valuable compound.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating a furan moiety and a benzoic acid group. This unique structure makes it a valuable building block in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The furan ring can act as a bioisostere for a phenyl ring, potentially improving the pharmacokinetic profile of drug candidates. Furthermore, the carboxylic acid functionality allows for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. The increasing demand for this compound necessitates the development of a scalable and economically viable synthetic protocol.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1] For the synthesis of this compound, a Suzuki-Miyaura coupling between a 5-methyl-2-furylboronic species and a 4-halobenzoic acid derivative is the most logical and efficient approach.
This strategy offers a convergent synthesis, allowing for the independent preparation and modification of the two coupling partners before their assembly in the final step. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the oxidative addition, transmetalation, and reductive elimination steps.[2][3]
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of all substances is crucial for safe handling and effective process control.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Properties |
| Starting Material 1 | C5H6BNaO3 | 147.90 | N/A | Typically used as the sodium salt for improved stability. |
| Starting Material 2 | C7H5BrO2 | 201.02 | 251-254 | A white to off-white crystalline solid. |
| Product | C12H10O3 | 202.21 | N/A | |
| Catalyst | C36H30Cl2P2Pd | 790.00 | 273-276 (dec.) | Air-stable palladium(II) precatalyst. |
| Base | K2CO3 | 138.21 | 891 | Common inorganic base, soluble in water. |
Process Flow Diagram
The following diagram illustrates the overall workflow for the scaled-up synthesis of this compound.
Caption: Process flow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
-
Reagents:
-
5-Methyl-2-furoic acid (≥98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate (≥98%)
-
4-Bromobenzoic acid (≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, denatured
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser
-
Addition funnel
-
Heating mantle with temperature controller
-
Inert gas manifold
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Step-by-Step Procedure
Step 1: In-situ Preparation of 5-Methyl-2-furylboronic Acid
-
To the 1 L three-necked flask, add 5-methyl-2-furoic acid (1.0 eq).
-
Add anhydrous THF (5 volumes relative to 5-methyl-2-furoic acid).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) via the addition funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 eq) via the addition funnel, again maintaining the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Step 2: Suzuki-Miyaura Coupling Reaction
-
To the reaction mixture containing the in-situ generated boronic acid, add a solution of 4-bromobenzoic acid (1.1 eq) in toluene (3 volumes).
-
Add an aqueous solution of potassium carbonate (3.0 eq in 2 volumes of water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.01 eq) to the reaction mixture.
-
Heat the reaction to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
Step 3: Work-up and Product Isolation
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with deionized water (2 x 2 volumes).
-
Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the acidified aqueous layer in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 1 volume).
Step 4: Purification by Recrystallization
-
Transfer the crude product to a suitably sized beaker.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 80:20) to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Critical Parameters and Scale-Up Considerations
Scaling up palladium-catalyzed reactions requires careful attention to several critical parameters to ensure safety, efficiency, and reproducibility.[4]
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. All solvents and reagents should be thoroughly degassed, and the reaction vessel should be purged with nitrogen or argon.
-
Temperature Control: The exothermic nature of the Suzuki-Miyaura coupling can pose a safety risk at a large scale.[5] The reaction temperature must be carefully monitored and controlled to prevent thermal runaways. Gradual heating and efficient heat dissipation are essential.
-
Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions, especially in heterogeneous mixtures. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Catalyst Loading: While laboratory-scale reactions may use higher catalyst loadings, for large-scale synthesis, minimizing the palladium catalyst concentration is economically and environmentally desirable. However, reducing the catalyst loading may require longer reaction times or higher temperatures.
-
Palladium Removal: Residual palladium in the final product is a major concern, particularly for pharmaceutical applications. The work-up and purification steps must be designed to effectively remove palladium to acceptable levels (typically in the ppm range).[6]
Process Safety Assessment
A thorough safety assessment is mandatory before undertaking any large-scale chemical synthesis.
-
Hazard Identification:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water.
-
Toluene and THF: Flammable organic solvents.
-
Palladium Catalyst: May be toxic and an irritant.
-
Hydrochloric Acid: Corrosive.
-
-
Risk Mitigation:
-
All operations involving pyrophoric reagents must be conducted under a strict inert atmosphere by trained personnel.
-
Ensure adequate ventilation and the absence of ignition sources when handling flammable solvents.
-
Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.
-
Have appropriate fire extinguishing equipment and spill kits readily available.
-
The exothermic nature of the reaction should be carefully managed with controlled addition of reagents and efficient cooling.[5]
-
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By carefully considering the critical process parameters and implementing appropriate safety measures, this procedure can be successfully scaled to meet the demands of both research and industrial applications. The detailed guidelines on reaction execution, work-up, and purification are intended to facilitate a safe, efficient, and reproducible manufacturing process.
References
The Rising Star in Catalysis: Application Notes for the Ligand 4-(5-methyl-2-furyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Ligand of Untapped Potential
In the ever-evolving landscape of catalysis, the quest for novel ligands that can impart unique reactivity, selectivity, and stability to metal centers is paramount. 4-(5-methyl-2-furyl)benzoic acid emerges as a compelling candidate in this pursuit. This bifunctional molecule, featuring a rigid benzoic acid moiety and an electron-rich furan ring, offers a unique electronic and steric profile. The carboxylic acid group provides a robust anchoring point for coordination to a metal center, a feature well-documented to be effective in directing C-H activation and other catalytic transformations.[1][2] The furan ring, a bio-isostere for a phenyl group, introduces distinct electronic properties and potential for further functionalization.
This comprehensive guide serves as a detailed exploration of the synthesis and potential catalytic applications of this compound. We will delve into its use in palladium-catalyzed cross-coupling reactions and its role as a building block for novel metal-organic frameworks (MOFs). The protocols provided herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to adapt and innovate.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid derivative with a halide.[3]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the title compound from methyl 4-bromobenzoate and 5-methyl-2-furanboronic acid.
Materials:
-
Methyl 4-bromobenzoate
-
5-Methyl-2-furanboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Hydrochloric acid (HCl, 2N)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Coupling Reaction:
-
In a flame-dried Schlenk flask, combine methyl 4-bromobenzoate (1.0 equiv.), 5-methyl-2-furanboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Ester:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(5-methyl-2-furyl)benzoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified methyl 4-(5-methyl-2-furyl)benzoate (1.0 equiv.) in a mixture of methanol and water (2:1).
-
Add lithium hydroxide (10 equiv.) and reflux the mixture for 1-2 hours, monitoring by TLC until the ester is consumed.[4]
-
Cool the reaction mixture and acidify with 2N HCl to pH 4-5.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a solid.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The unique electronic and structural features of this compound make it a promising ligand for palladium-catalyzed cross-coupling reactions. The carboxylic acid can act as a directing group, facilitating C-H activation, or as a coordinating moiety to stabilize the palladium catalyst.
Application 1: Ligand in Suzuki-Miyaura Cross-Coupling
In this application, this compound can be used as an ancillary ligand to promote the coupling of aryl halides with arylboronic acids. The ligand's electron-donating furan ring can enhance the electron density at the palladium center, potentially accelerating the oxidative addition step of the catalytic cycle.[5]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-bromoanisole with Phenylboronic Acid
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Potassium phosphate (K₃PO₄)
-
t-Amyl alcohol
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), and K₃PO₄ (2.0 equiv.).
-
Add 4-bromoanisole (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add degassed t-amyl alcohol.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C for 12-24 hours. Monitor by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain 4-methoxybiphenyl.
-
Expected Performance Data (Hypothetical):
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 |
| 2 | 0.5 | 1 | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 92 |
| 3 | 1 | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 |
Application 2: Ligand in Mizoroki-Heck Cross-Coupling
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[6] The use of this compound as a ligand could influence the regioselectivity and efficiency of this reaction.
Catalytic Cycle of the Mizoroki-Heck Reaction:
Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Protocol 3: Heck Coupling of Iodobenzene with Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a sealed tube, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Add iodobenzene (1.0 equiv.), styrene (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
-
Reaction:
-
Heat the reaction to 120 °C for 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield stilbene.
-
Part 3: Application in the Synthesis of Metal-Organic Frameworks (MOFs)
The rigid structure and coordinating carboxylic acid group of this compound make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, finding applications in gas storage, separation, and heterogeneous catalysis.[7][8]
Protocol 4: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a MOF using this compound and zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Step-by-Step Procedure:
-
MOF Synthesis:
-
In a Teflon-lined autoclave, dissolve this compound (1.0 equiv.) and zinc nitrate hexahydrate (1.0 equiv.) in DMF.
-
Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.
-
-
Isolation and Activation:
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration and wash thoroughly with fresh DMF and then ethanol.
-
Activate the MOF by heating under vacuum to remove residual solvent molecules from the pores.
-
Visualization of MOF Synthesis Workflow:
References
- 1. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the Purification of 4-(5-Methyl-2-furyl)benzoic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 4-(5-methyl-2-furyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Addressing the need for high-purity material, this document outlines systematic methodologies for removing common process-related impurities. We delve into the strategic application of acid-base extraction, recrystallization, and column chromatography, explaining the fundamental principles and providing step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated purification strategies for this and structurally related biaryl carboxylic acids.
Introduction: The Importance of Purity for this compound
This compound is a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and functional handles make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount, as even trace impurities can have a detrimental impact on downstream applications, affecting reaction yields, product efficacy, and safety profiles.
The synthesis of this compound, commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can introduce a variety of impurities. These often include unreacted starting materials, homo-coupled byproducts, and residual catalyst. Therefore, a multi-step purification strategy is often necessary to achieve the high degree of purity required for demanding applications.
This document provides a detailed exploration of three primary purification techniques, offering both theoretical understanding and practical, step-by-step protocols.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with an understanding of the potential impurities. The most probable synthetic route to this compound is the Suzuki-Miyaura coupling between a boronic acid/ester and a halide.
Likely Impurities Include:
-
Unreacted Starting Materials:
-
4-Halobenzoic acid or its ester.
-
5-Methyl-2-furylboronic acid or its ester.
-
-
Homo-coupled Byproducts:
-
Biphenyl-4,4'-dicarboxylic acid.
-
2,2'-Bi(5-methylfuran).
-
-
Dehalogenated Starting Material:
-
Benzoic acid.
-
-
Residual Palladium Catalyst:
-
Trace amounts of palladium complexes.
-
-
Boronic Acid-Related Impurities:
-
Boronic acid anhydrides (boroxines) and oxidation byproducts.[1]
-
The choice of purification technique should be guided by the physicochemical properties of the target compound and its differentiation from these potential impurities.
Purification Strategy 1: Acid-Base Extraction
Principle and Rationale
Acid-base extraction is a powerful and scalable technique for separating acidic compounds, like carboxylic acids, from neutral or basic impurities.[2] The fundamental principle relies on the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.[2] By treating a solution of the crude product with a base, the acidic this compound is deprotonated to form a water-soluble carboxylate salt. Neutral impurities, such as homo-coupled byproducts and some starting materials, remain in the organic phase and can be separated.[3] Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which, being less soluble in water, precipitates and can be collected.[4]
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the target compound, while the organic layer (top) contains neutral impurities.
-
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional): To maximize recovery, add a fresh portion of 1 M sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Wash Organic Layer: Wash the organic layer with brine to remove any residual water-soluble components. This organic layer containing neutral impurities can be set aside or discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), as confirmed with pH paper. The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Visualization of the Workflow
Caption: Workflow for Acid-Base Extraction.
Purification Strategy 2: Recrystallization
Principle and Rationale
Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or highly soluble at low temperatures (and remain in the mother liquor). For carboxylic acids, solvent systems often involve polar protic solvents or mixtures of polar and non-polar solvents.[5]
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent for this compound should exhibit a steep solubility curve. Based on the structure (an aromatic carboxylic acid), suitable solvent systems may include:
-
Single Solvents: Ethanol, Methanol, Acetic Acid, Water (at high temperatures).
-
Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.
A systematic approach to solvent screening is recommended, starting with small-scale trials.
Experimental Protocol: Recrystallization
Materials:
-
Purified this compound (from acid-base extraction or crude)
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent or solvent mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Visualization of the Workflow
Caption: Workflow for Recrystallization.
Purification Strategy 3: Column Chromatography
Principle and Rationale
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable approach. The polar carboxylic acid group will interact strongly with the polar silica gel, while less polar impurities will elute more quickly. A gradient of a polar solvent in a non-polar solvent is typically used to elute the compounds from the column.
Experimental Protocol: Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol or Acetic Acid (as a modifier)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Monitor the elution of compounds using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). A small amount of acetic acid or methanol may be added to the eluent to improve the elution of the carboxylic acid and prevent tailing.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualization of the Workflow
Caption: Workflow for Column Chromatography.
Data Presentation: Summary of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 85-95% | >90% | High capacity, removes neutral and basic impurities. | Unreacted neutral starting materials, homo-coupled byproducts. |
| Recrystallization | >98% | 70-90% | Yields highly pure crystalline material, removes trace impurities. | Structurally similar byproducts, residual solvents. |
| Column Chromatography | >99% | 60-85% | High resolution, separates closely related compounds. | All major impurities if optimized correctly. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic application of standard laboratory techniques. A combination of acid-base extraction to remove bulk neutral impurities, followed by recrystallization to achieve high crystalline purity, is often the most efficient and effective strategy. For challenging separations or when the highest possible purity is required, column chromatography serves as an excellent, albeit more labor-intensive, option. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate their own purification processes for this important synthetic intermediate.
References
Application Note: Strategies for the Incorporation of 4-(5-methyl-2-furyl)benzoic Acid into Advanced Polymer Architectures
Abstract
The increasing demand for sustainable and functional polymers has driven research towards bio-derived monomers that can impart unique properties to macromolecular chains. 4-(5-methyl-2-furyl)benzoic acid (MFBA) is a promising candidate, featuring a rigid furan ring derivable from biomass and two distinct functional handles: a carboxylic acid group for condensation polymerization and a furan moiety that can participate in reversible Diels-Alder cycloadditions. This guide provides an in-depth exploration of the methodologies for incorporating MFBA into polymer chains, offering detailed protocols for researchers in materials science, polymer chemistry, and drug development. We will delve into step-growth polymerization to form polyesters and polyamides, as well as the application of Diels-Alder chemistry to create thermally responsive materials.
Introduction: The Versatility of this compound (MFBA)
This compound is a bifunctional monomer of significant interest. Its structure combines an aromatic benzoic acid moiety with a 5-methylfuran ring. This unique combination offers several advantages:
-
Bio-Based Potential: Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are recognized as key bio-based platform chemicals that can replace petroleum-derived analogues like terephthalic acid (TPA). The furan component of MFBA aligns with the principles of green and sustainable chemistry.
-
Dual Reactivity: The molecule possesses two key reactive sites, enabling orthogonal polymerization strategies.
-
The carboxylic acid (-COOH) group is a classical functional group for step-growth polymerization, readily reacting with alcohols and amines to form polyesters and polyamides, respectively.
-
The furan ring acts as a diene in [4+2] Diels-Alder cycloaddition reactions, most commonly with maleimide dienophiles. This reaction is thermally reversible, allowing for the design of self-healing or recyclable polymer networks.
-
This guide will provide the scientific rationale and step-by-step protocols for leveraging this dual reactivity to synthesize novel polymers.
Caption: Figure 1: Reactive Sites of MFBA
Strategy I: Step-Growth Condensation Polymerization
The most direct method to incorporate MFBA into a polymer backbone is through its carboxylic acid functionality. This approach leads to the formation of high-performance polyesters and polyamides, analogous to commercial polymers but with the added benefit of a renewable furan component.
Polyesterification
By reacting MFBA with a suitable diol, furan-containing polyesters can be synthesized. The choice of diol (aliphatic vs. aromatic, short-chain vs. long-chain) is a critical experimental parameter that dictates the final properties of the polymer, such as its glass transition temperature (Tg), melting temperature (Tm), and mechanical strength.
Expert Insight: For polyester synthesis, direct esterification can be employed, but it often requires high temperatures and long reaction times to drive the removal of water. A more common and controllable laboratory method is a two-step melt polycondensation starting from the methyl ester of MFBA, which can be synthesized via Fischer esterification. This approach, similar to the synthesis of many furan-based polyesters, allows for better stoichiometric control and often yields higher molecular weight polymers.
Protocol 1: Two-Step Melt Polycondensation for Polyester Synthesis
This protocol details the synthesis of a polyester from the dimethyl ester of MFBA and 1,6-hexanediol.
Step 1: Esterification of MFBA (if starting from the acid)
-
Suspend MFBA (1.0 eq) in a 20-fold excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting acid is consumed.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate, reduce the volume under vacuum, and extract the methyl ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield methyl 4-(5-methyl-2-furyl)benzoate.
Step 2: Melt Polycondensation
-
Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Reactants: Add methyl 4-(5-methyl-2-furyl)benzoate (1.0 eq), 1,6-hexanediol (2.1 eq), and a transesterification catalyst such as zinc acetate or titanium(IV) isopropoxide (0.1 mol%).
-
Rationale: An excess of the diol is used initially to compensate for its potential loss during the high-temperature vacuum stage and to ensure the formation of hydroxyl-terminated oligomers.
-
-
First Stage (Transesterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen. Methanol will be evolved and collected. Maintain these conditions for 2-4 hours until methanol evolution ceases.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to <1 Torr over 30-60 minutes.
-
Rationale: The high temperature and vacuum are essential to remove the excess diol and drive the polymerization reaction towards a high molecular weight product. The viscosity of the melt will increase significantly.
-
-
Termination: Continue the reaction for another 3-5 hours under high vacuum. Stop the reaction when the desired viscosity is reached.
-
Isolation: Cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to purify it.
Polyamidation
Furan-based polyamides are promising bio-based alternatives to high-performance engineering plastics like polyphthalamides (PPAs). Direct amidation between a carboxylic acid and an amine requires very high temperatures, which can lead to decarboxylation or degradation of the furan ring. Therefore, the synthesis is typically performed via the more reactive acid chloride derivative in solution at lower temperatures.
Protocol 2: Low-Temperature Solution Polyamidation
This protocol describes
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-(5-Methyl-2-Furyl)Benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(5-methyl-2-furyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific chemical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance the yield and purity of your target molecule.
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose.[1][2] This guide focuses on applying this powerful reaction to the synthesis of this compound, addressing the unique challenges presented by the furan moiety.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[3] The process is driven by a palladium catalyst that cycles through several key steps. Understanding this catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
The three primary stages of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 4-bromobenzoic acid derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron compound (e.g., (5-methyl-2-furyl)boronic acid) is transferred to the palladium complex, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I recovered only starting material. What are the primary causes?
A1: This is a common but multifaceted problem. The root cause often lies in one of three areas:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Failure to properly degas your solvent and maintain an inert nitrogen or argon atmosphere can lead to oxidation and deactivation of the catalyst.
-
Reagent Quality: Boronic acids, especially heteroaromatic ones, can degrade upon storage. Use freshly purchased or properly stored boronic acid. Additionally, ensure your base is anhydrous if the reaction protocol calls for it, as excess water can promote side reactions.
-
Incorrect Reaction Conditions: Suzuki couplings are sensitive to temperature. If the temperature is too low, the oxidative addition step may be too slow. Conversely, if it's too high, catalyst decomposition or side reactions can accelerate. The chosen solvent and base must also be appropriate for the specific substrates.[4][5]
Q2: I am observing significant byproducts from homocoupling. How can I minimize them?
A2: Homocoupling results in Ar¹-Ar¹ and Ar²-Ar² byproducts and is a classic issue in cross-coupling chemistry.[6]
-
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts or high temperatures. It occurs when the organometallic intermediates react with themselves rather than with the other coupling partner.
-
Solutions:
-
Strict Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst & Ligand: Ligands play a crucial role. Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the desired cross-coupling pathway over homocoupling.[4]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid component can sometimes help drive the reaction to completion and consume the aryl halide before it can homocouple.
-
Q3: My (5-methyl-2-furyl)boronic acid seems to be decomposing. What is happening?
A3: You are likely observing protodeboronation , a major side reaction for many heteroaryl boronic acids.[7]
-
Cause: Protodeboronation is the cleavage of the C-B bond by a proton source (like water or alcohol in the solvent), replacing the boronic acid group with a hydrogen atom. Thiophene and furan boronic acids are particularly susceptible to this side reaction.[4]
-
Solutions:
-
Choice of Base: Use a non-hydroxide base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often better choices than sodium hydroxide (NaOH).
-
Use a Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol ester (a boronate ester), which is less prone to protodeboronation than the corresponding boronic acid.[7]
-
Minimize Water: While some water is often necessary for the Suzuki reaction to proceed, using an excessive amount can accelerate protodeboronation. Find the optimal solvent/water ratio for your system.
-
Q4: My palladium catalyst turned black and precipitated out of the solution. Is the reaction ruined?
A4: This indicates the formation of palladium black , which is finely divided, catalytically inactive palladium metal.[6]
-
Cause: This happens when the palladium intermediates in the catalytic cycle decompose before they can complete the cycle. This is often due to high temperatures, inappropriate ligands, or the absence of stabilizing ligands.
-
Solutions:
-
Use Robust Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands like SPhos or XPhos are designed to stabilize the palladium catalyst and prevent this decomposition. For this specific coupling, a ligand like [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is often a robust choice.[4]
-
Lower the Temperature: If you observe precipitation, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is reduced to the active Pd(0) in situ can sometimes lead to better results than using a Pd(0) source directly.
-
Caption: A troubleshooting workflow for low-yield reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I use the benzoic acid directly or protect it as an ester?
A1: It is highly recommended to use the methyl or ethyl ester of 4-bromobenzoic acid (e.g., methyl 4-bromobenzoate) for the coupling reaction. The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction, potentially neutralizing the base or causing solubility issues. Performing the coupling on the ester and then hydrolyzing (saponifying) it in a separate final step generally leads to cleaner reactions and higher overall yields.[8][9]
Q2: How do I select the optimal catalyst, ligand, and base combination?
A2: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a good starting point for this synthesis is a system known for its robustness in coupling heteroaryl compounds. Below is a table of common starting conditions.
| Component | Recommended Starting Point | Alternatives | Rationale & Comments |
| Palladium Source | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is often highly effective for challenging couplings involving heteroaryl boronic acids.[4] |
| Ligand | (Included in Pd(dppf)Cl₂) | PPh₃, SPhos, XPhos | The dppf ligand provides excellent stability to the catalyst. If using Pd(OAc)₂, an external ligand is required. |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃, K₃PO₄ | A moderately strong, non-nucleophilic base is ideal. K₂CO₃ is effective and economical. Cs₂CO₃ is stronger and can sometimes improve yields but is more expensive. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | DMF, THF | A mixture of an organic solvent with a small amount of water is standard. Water is necessary to dissolve the base and facilitate transmetalation.[10] |
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material (usually the aryl halide) and the appearance of a new, more nonpolar spot (the coupled product) indicates reaction progress. For more quantitative analysis, small aliquots can be taken, worked up, and analyzed by GC-MS or LC-MS.
Section 4: Optimized Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura couplings and subsequent saponification.
Protocol A: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), (5-methyl-2-furyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (4:1 v/v) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq), to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the methyl 4-bromobenzoate spot has been completely consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 4-(5-methyl-2-furyl)benzoate.
Protocol B: Saponification to the Final Product
-
Setup: Dissolve the crude ester from the previous step in a mixture of methanol (or ethanol) and tetrahydrofuran (THF).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 3-5 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).[8]
-
Monitoring: Monitor the disappearance of the ester starting material by TLC.
-
Workup: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Proceed to Protocol C for purification.
Protocol C: Purification via Acid-Base Extraction
-
Wash: Wash the aqueous solution from Protocol B with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic, organic-soluble impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 2N hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). The desired product, this compound, should precipitate as a solid.[8]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(5-Methyl-2-furyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-(5-methyl-2-furyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most widely employed are the Suzuki-Miyaura coupling and the Stille coupling.[1][2] These reactions form the critical carbon-carbon bond between the furan ring and the benzoic acid moiety. A less common route may involve the hydrolysis of a precursor like 4-(5-formyl-2-furyl)benzoic acid methyl ester.
Q2: What are the primary starting materials for the Suzuki-Miyaura and Stille coupling routes?
A2: For the Suzuki-Miyaura coupling, the key starting materials are typically 2-bromo-5-methylfuran and 4-carboxyphenylboronic acid.[3] In the Stille coupling, 2-bromo-5-methylfuran would be reacted with an organotin reagent such as (4-carboxyphenyl)tributylstannane, or alternatively, 4-bromobenzoic acid would be coupled with 2-(tributylstannyl)-5-methylfuran.[4][5]
Q3: What are the general classes of impurities I should expect?
A3: Impurities can generally be categorized into three main groups:
-
Process-related impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Starting material-related impurities: These are impurities present in the initial reactants that can be carried through the synthesis.
-
Degradation products: These can form during the reaction or upon storage of the final product.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several safety precautions are crucial. Organotin compounds used in the Stille reaction are highly toxic.[2] Palladium catalysts, while generally less toxic, should be handled with care. Furan and its derivatives can also have toxicological properties. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling
Q: I am getting a low yield of this compound in my Suzuki-Miyaura coupling reaction. What are the possible causes and how can I improve it?
A: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cause 1: Inefficient Catalyst Activity. The Pd(0) catalyst is the heart of the reaction. Its activity can be compromised by oxidation.
-
Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degas your solvents thoroughly before use. Use a fresh, high-quality palladium catalyst and an appropriate phosphine ligand.[6]
-
-
Cause 2: Suboptimal Base. The choice and amount of base are critical for the transmetalation step.[7]
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases.[3] Ensure the base is finely powdered and dry. You may need to screen different bases and optimize the stoichiometry.
-
-
Cause 3: Protodeborylation of 4-Carboxyphenylboronic Acid. Boronic acids can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and at elevated temperatures.
Issue 2: Presence of Homocoupling Byproducts
Q: My final product is contaminated with significant amounts of 4,4'-dicarboxybiphenyl and/or 2,2'-bi(5-methylfuran). How can I minimize these homocoupling products?
A: Homocoupling is a common side reaction in palladium-catalyzed couplings.
-
Cause 1: Oxygen in the Reaction Mixture. The presence of oxygen can promote the homocoupling of boronic acids.[6]
-
Solution: Rigorously degas your reaction mixture and maintain a strict inert atmosphere throughout the experiment.
-
-
Cause 2: Catalyst System. Certain palladium sources and ligands can favor homocoupling.
-
Solution: Optimize the palladium precursor and ligand. For example, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ might be advantageous over in-situ reduction of a Pd(II) salt.[3]
-
-
Cause 3 (Stille Coupling): In Stille reactions, homocoupling of the organostannane reagent is a major side reaction.[2]
-
Solution: This can be influenced by the catalyst and reaction conditions. Careful control of stoichiometry and slow addition of the organostannane can sometimes mitigate this issue.
-
Issue 3: Difficulty in Removing Impurities from the Final Product
Q: I have synthesized this compound, but I am struggling to purify it from residual starting materials and byproducts. What purification strategies are effective?
A: Purification of aryl carboxylic acids often requires a multi-step approach.
-
Strategy 1: Acid-Base Extraction. This is a highly effective method for separating acidic products from neutral or basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous solution of a mild base like sodium bicarbonate. The desired benzoic acid will move into the aqueous layer as its sodium salt, while neutral impurities (like homocoupled byproducts) will remain in the organic layer. Separate the aqueous layer and acidify it with an acid (e.g., HCl) to precipitate the purified this compound. The purified solid can then be collected by filtration.
-
-
Strategy 2: Recrystallization. This is a powerful technique for removing small amounts of impurities.
-
Protocol: The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9] For aryl carboxylic acids, common solvents for recrystallization include ethanol, methanol, acetic acid, or mixtures with water.[10] A systematic solvent screen is recommended to find the optimal conditions.
-
-
Strategy 3: Column Chromatography. While less common for the final purification of a carboxylic acid due to potential streaking on silica gel, it can be used to remove closely related impurities.
-
Tip: If using silica gel chromatography, it is often beneficial to add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Common Impurities and Their Identification
Below is a table summarizing the most common impurities, their likely sources, and recommended analytical methods for their detection.
| Impurity Name | Structure | Likely Source | Recommended Analytical Method |
| 4-Carboxyphenylboronic acid | 4-(HO)₂B-C₆H₄-COOH | Unreacted starting material (Suzuki) | HPLC, LC-MS |
| 2-Bromo-5-methylfuran | Br-C₄H₂O-CH₃ | Unreacted starting material (Suzuki/Stille) | GC-MS, HPLC |
| 4-Bromobenzoic acid | 4-Br-C₆H₄-COOH | Unreacted starting material (Stille) | HPLC, LC-MS |
| Benzoic acid | C₆H₅-COOH | Protodeborylation of 4-carboxyphenylboronic acid | HPLC, LC-MS |
| 2-Methylfuran | C₄H₃O-CH₃ | Debromination of 2-bromo-5-methylfuran | GC-MS |
| 4,4'-Dicarboxybiphenyl | HOOC-C₆H₄-C₆H₄-COOH | Homocoupling of 4-carboxyphenylboronic acid | HPLC, LC-MS |
| 2,2'-Bi(5-methylfuran) | CH₃-C₄H₂O-C₄H₂O-CH₃ | Homocoupling of 2-bromo-5-methylfuran | GC-MS, HPLC |
| 4-(5-Formyl-2-furyl)benzoic acid | OHC-C₄H₂O-C₆H₄-COOH | Impurity in starting material if synthesized from a formyl precursor | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-5-methylfuran (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using acid-base extraction followed by recrystallization as described in the troubleshooting guide.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures) at room and elevated temperatures to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[10]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).[11]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Visualization of Synthetic Pathways and Impurity Formation
Suzuki-Miyaura Coupling Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 8. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. youtube.com [youtube.com]
stability issues of 4-(5-methyl-2-furyl)benzoic acid under acidic conditions
Introduction
Welcome to the technical support guide for 4-(5-methyl-2-furyl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize furan-containing compounds in their work. While the furan scaffold is a valuable building block in medicinal chemistry, its inherent electronic structure renders it susceptible to degradation under certain conditions, particularly in acidic environments.[1][2][3] The electron-rich nature of the furan ring makes it prone to acid-catalyzed reactions that can lead to ring-opening, polymerization, and the formation of undesired byproducts.[4][5][6]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the stability challenges associated with this compound, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound in acidic media.
Question 1: I'm seeing low or no yield of my desired product in a reaction involving acidic conditions. What's going wrong?
Answer: This is a classic symptom of furan ring degradation. Strong acidic conditions, especially in the presence of protic solvents like water or methanol, can initiate a cascade of reactions that consume your starting material.[4][7][8]
Probable Cause: Acid-Catalyzed Ring Opening and/or Polymerization
The reaction is likely initiated by the protonation of the furan ring at the alpha-carbon (C5), which is the rate-limiting step in the degradation process.[9][10][11] This forms a reactive cation that is then attacked by a nucleophile (e.g., a water molecule). The resulting intermediate can then undergo ring-opening to form a 1,4-dicarbonyl compound, which is no longer your desired furan structure.[6][9][10] Alternatively, the protonated furan can be attacked by another neutral furan molecule, leading to polymerization, often observed as an insoluble tar.[2][4]
Recommended Solutions:
-
Use Milder Acid Catalysts: Avoid strong mineral acids like H₂SO₄ or HCl if possible. Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as BF₃·Et₂O, which can be effective for reactions like the Paal-Knorr synthesis without causing extensive degradation.[12][13]
-
Lower the Reaction Temperature: Degradation pathways have activation energy barriers. Reducing the temperature can significantly slow the rate of decomposition while still allowing your desired reaction to proceed, albeit more slowly.
-
Ensure Anhydrous Conditions: Water is often the nucleophile that leads to irreversible ring opening.[9][11] If the reaction chemistry allows, use anhydrous solvents and reagents to minimize this pathway.
-
Change the Solvent: Polar aprotic solvents like DMF or DMSO can sometimes stabilize furan derivatives better than protic solvents.[7][8]
Question 2: My reaction has produced a significant amount of black or brown insoluble tar. Is this related to the furan starting material?
Answer: Yes, this is a strong indication of acid-catalyzed polymerization. Furans are known to polymerize in the presence of strong acids.[2][4]
Probable Cause: Extensive Furan Polymerization
In strongly acidic environments, the furan ring acts as a nucleophile that can attack a protonated furan molecule. This process repeats, leading to the formation of long-chain polymers. This is often an exothermic and rapid process, resulting in the characteristic dark, intractable tar that can be difficult to remove from glassware.
Recommended Solutions:
-
Immediate Action: If you observe rapid darkening or tar formation, quench the reaction immediately by cooling it and neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Reduce Acid Concentration: Use the acid in catalytic amounts rather than as a solvent or in stoichiometric excess.
-
Slow Addition: Add the acid catalyst slowly to the reaction mixture at a low temperature to control the initial rate of reaction and dissipate any heat generated.
-
Alternative Synthesis: If polymerization is unavoidable under the required conditions, you may need to reconsider your synthetic strategy. For instance, in a Paal-Knorr synthesis, which is a common method for creating furans, harsh acidic conditions can sometimes be problematic.[12][14][15] Modern variations often use milder conditions to avoid this.[14]
Question 3: I'm observing unexpected peaks in my LC-MS or NMR analysis after an acidic workup. What could they be?
Answer: The unexpected peaks are likely degradation products resulting from the opening of the furan ring.
Probable Cause: Formation of 1,4-Dicarbonyl Compounds
The most common degradation pathway for furans in aqueous acid is hydrolysis to a 1,4-dicarbonyl compound.[6][9][10] For this compound, this would result in the formation of 4-(2,5-dioxohexyl)benzoic acid .
How to Identify the Degradation Product:
-
By LC-MS: Look for a new peak with a mass corresponding to your starting material + 18 Da (the mass of H₂O). The molecular formula would be C₁₂H₁₂O₄.
-
By ¹H NMR: The characteristic signals of the furan protons will disappear. You will see new signals corresponding to aliphatic protons of the hexanedione chain, likely complex multiplets, and new ketone carbonyl signals in the ¹³C NMR spectrum.
Question 4: My compound seems to degrade during purification on a standard silica gel column. How can I purify it safely?
Answer: This is a very common issue. Standard silica gel is inherently acidic and can be sufficient to cause the degradation of acid-sensitive compounds like furans.[4][13]
Probable Cause: Acidity of the Stationary Phase
The acidic silanol groups on the surface of the silica gel create a localized acidic environment. As your compound slowly moves down the column, the prolonged contact time is enough to catalyze ring-opening or other decomposition reactions.
Recommended Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralising agent, such as triethylamine (~0.1-1% v/v) or pyridine. Swirl well before packing the column. This will deactivate the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel, which are commercially available.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Alternative Purification: If possible, consider other purification methods such as recrystallization or preparative HPLC with a buffered mobile phase.
| Issue Summary | Probable Cause | Key Solutions |
| Low/No Yield | Acid-catalyzed ring opening | Use milder acids, lower temperature, anhydrous conditions. |
| Black/Brown Tar Formation | Acid-catalyzed polymerization | Reduce acid concentration, slow addition, quench immediately. |
| Unexpected Side Products | Hydrolysis to 1,4-dicarbonyls | Careful workup, confirm structure by MS (+18 Da). |
| Degradation on Silica Gel | Acidity of stationary phase | Neutralize silica with triethylamine, use alumina, or recrystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed degradation of the furan ring?
A1: The degradation begins with the protonation of the furan ring, which disrupts its aromaticity. The rate-limiting step is the protonation at an alpha-carbon (C2 or C5), as this position is more electron-rich.[9][10][11] This creates a carbocation intermediate. A nucleophile, typically water from the solvent or trace moisture, attacks the other alpha-carbon. A series of proton transfers and tautomerization events follows, leading to the opening of the ring to form a 1,4-enediol, which quickly tautomerizes to the more stable 1,4-dicarbonyl compound.[9][10]
Caption: Acid-catalyzed furan ring-opening mechanism.
Q2: How do the methyl and benzoic acid groups on this compound influence its stability?
A2: The substituents play opposing roles.
-
5-Methyl Group: This is an electron-donating group (EDG). It increases the electron density of the furan ring through hyperconjugation, making the ring more nucleophilic. This enhanced nucleophilicity makes it more susceptible to protonation, potentially accelerating the rate of acid-catalyzed degradation compared to an unsubstituted furan.
-
4-Benzoic Acid Group: This is an electron-withdrawing group (EWG) attached via a phenyl spacer. The carboxylic acid group deactivates the attached benzene ring. While its electronic effect on the distal furan ring is less direct, it generally reduces the overall electron density, which can provide a slight stabilizing effect against electrophilic attack on the furan. However, the presence of the acidic proton on the carboxyl group itself does not typically initiate intramolecular degradation under normal conditions.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability:
-
Solid Form: Store the compound as a solid in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture. Keep it away from areas where acidic vapors may be present (e.g., acid storage cabinets).
-
In Solution: If you must store it in solution, use a dry, aprotic solvent like anhydrous DMF or acetonitrile. Prepare the solution fresh if possible. For short-term storage, keep the solution cold (4 °C or -20 °C) and protected from light. Avoid storing it in protic or acidic solvents.
Q4: What are the best analytical techniques to monitor the stability and degradation of my compound?
A4: A multi-technique approach is often best.
| Technique | Application | Notes |
| HPLC-UV/DAD | Quantitative analysis of the parent compound over time. | Highly reliable for tracking the disappearance of the starting material. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid, if needed for peak shape) is a good starting point.[16] |
| LC-MS/MS | Identification of degradation products. | Provides molecular weight and fragmentation data, crucial for identifying ring-opened products and other adducts.[17] |
| HS-GC-MS | Analysis of volatile furan derivatives. | Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is extremely sensitive for detecting furan and its volatile derivatives that might form.[18][19][20] |
| NMR Spectroscopy | Structural elucidation of major products. | Useful for confirming the structure of isolated degradation products, especially to distinguish isomers. |
Experimental Protocols
Protocol 1: Quantitative Stability Assessment via HPLC
This protocol provides a workflow to determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Buffer solutions (e.g., pH 2, pH 4, pH 7)
-
Stock solution of the compound in acetonitrile (e.g., 1 mg/mL)
-
HPLC system with UV/DAD detector
-
Thermostated autosampler or water bath
Procedure:
-
Preparation: Prepare buffer solutions at the desired pH values.
-
Reaction Setup: In separate HPLC vials, add a small aliquot of your stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the initial amount of organic solvent is low (<5%) to not significantly alter the aqueous buffer pH.
-
Time Points: Place the vials in a thermostated environment (e.g., 40 °C) to accelerate potential degradation.
-
Sampling: At defined time points (e.g., t=0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial for immediate HPLC analysis. The t=0 sample should be taken immediately after preparation.
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a gradient elution method, for example, with mobile phase A: 0.1% formic acid in water, and mobile phase B: acetonitrile.
-
Monitor the peak area of the parent compound at its λ_max (around 280-300 nm).
-
-
Data Analysis: Plot the remaining percentage of the parent compound against time for each pH condition to determine the degradation rate.
Caption: Workflow for assessing compound stability at different pH values.
Protocol 2: Purification Using Neutralized Column Chromatography
This protocol describes how to safely purify your compound after a reaction or workup that involved acid.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Triethylamine (TEA)
-
Solvents for elution (e.g., Hexane, Ethyl Acetate)
-
Saturated sodium bicarbonate solution
Procedure:
-
Workup: After the reaction, quench any remaining acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases. Extract your product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
-
Prepare Neutralized Slurry: In a beaker, add the required amount of silica gel. Add your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% v/v of the total solvent volume. Swirl thoroughly for several minutes.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it onto the column.
-
Elution: Run the column using an eluent system that also contains 0.5% triethylamine. For example, if you are using a gradient of 5% to 30% Ethyl Acetate in Hexane, ensure that both your Hexane and Ethyl Acetate stock solvents contain 0.5% TEA.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent and residual TEA in vacuo.
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-(5-methyl-2-furyl)benzoic Acid Esterification
Welcome to the technical support center for the esterification of 4-(5-methyl-2-furyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the esterification of this specific substrate, focusing on the unique challenges presented by the furan moiety.
Q1: Which esterification method is most suitable for this compound?
A1: The choice of method depends on the alcohol being used and the acid sensitivity of your downstream application.
-
Fischer-Speier Esterification: This classic acid-catalyzed method is cost-effective for simple primary or secondary alcohols, especially on a large scale.[1][2] However, the furan ring is susceptible to degradation and polymerization under harsh acidic conditions. Milder acid catalysts like p-toluenesulfonic acid (TsOH) are preferable to strong mineral acids like concentrated sulfuric acid.[3][4]
-
Steglich Esterification: This is an excellent choice for acid-sensitive substrates or for coupling with sterically hindered alcohols (including tertiary alcohols).[5][6] It proceeds under mild, neutral conditions using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP).[7]
-
Mitsunobu Reaction: This method is ideal for sensitive substrates and offers a high degree of control, proceeding with a predictable inversion of stereochemistry at the alcohol's chiral center.[8][9][10] It is particularly useful in complex natural product synthesis but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that require careful purification.[10][11]
Q2: My Fischer esterification reaction is stalling or giving low yields. What is the primary cause?
A2: Fischer esterification is a reversible equilibrium reaction between the carboxylic acid, alcohol, ester, and water.[1][3] Low yields are almost always due to the presence of water, which drives the reaction backward (hydrolysis).[12] To maximize ester formation, the equilibrium must be shifted to the right.[1][12] This is achieved by:
-
Using a large excess of the alcohol: This is a common strategy when the alcohol is inexpensive and can also serve as the solvent.[3][13]
-
Removing water as it forms: This is the most efficient method. It is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1][13][14][15]
Q3: I see a lot of dark, insoluble material forming during my acid-catalyzed reaction. What is it?
A3: The furan ring is known to be sensitive to strong acids. The formation of dark, polymeric material is a classic sign of furan ring degradation. The acid catalyst can protonate the furan ring, initiating an electrophilic polymerization cascade. To mitigate this, you should use the mildest possible acid catalyst (e.g., TsOH, scandium(III) triflate)[3], keep reaction temperatures as low as feasible, and minimize reaction times. If the problem persists, switching to a non-acidic method like Steglich or Mitsunobu esterification is highly recommended.
Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A4: Dicyclohexylurea (DCU), the byproduct of using DCC as a coupling agent, is notoriously insoluble in many common organic solvents.
-
Filtration: The primary method is to filter the reaction mixture. Since DCU is highly soluble in dichloromethane (DCM) at room temperature, it's often best to first concentrate the reaction mixture, then redissolve the residue in a solvent in which your product is soluble but DCU is not, such as diethyl ether or ethyl acetate, and then filter off the precipitated DCU.
-
Solvent Selection: Running the reaction in a solvent like DCM can keep the DCU dissolved initially. After the reaction, cooling the mixture or switching to a different solvent can precipitate the DCU for removal.[7]
Q5: Why is 4-dimethylaminopyridine (DMAP) essential in the Steglich esterification?
A5: In the absence of a strong nucleophile, the O-acylisourea intermediate formed from the carboxylic acid and DCC can slowly rearrange to a stable, unreactive N-acylurea byproduct, halting the reaction.[5] DMAP is a highly efficient acyl transfer catalyst. It is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate.[5][16] This intermediate does not undergo the side reaction and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the esterification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ester Formation | Fischer: Equilibrium not shifted; insufficient catalyst; water present.[1][3] Steglich: Inactive coupling agent (DCC/EDC can degrade); insufficient DMAP.[5] Mitsunobu: Degraded reagents (DEAD/DIAD are sensitive); pKa of the carboxylic acid is too high.[8][9] | Fischer: Use a large excess of alcohol or remove water with a Dean-Stark trap.[13] Ensure catalyst is active. Steglich: Use fresh DCC or EDC. Ensure catalytic amounts (5-10 mol%) of DMAP are added.[7] Mitsunobu: Use fresh reagents. Ensure an inert atmosphere. |
| Formation of Dark Tar/Polymer | The furan ring is degrading under the acidic conditions of the Fischer esterification. | Switch to a milder acid catalyst (e.g., TsOH, Sc(OTf)₃).[3] Lower the reaction temperature. If unsuccessful, use a non-acidic method like Steglich or Mitsunobu.[5][8] |
| Incomplete Reaction (Starting Material Remains) | Steric hindrance from a bulky alcohol.[6][16] Reaction time is too short or temperature is too low. | Fischer: Increase reaction time and/or temperature cautiously, monitoring for degradation. Steglich: This method is generally effective for hindered alcohols, but may require longer reaction times (e.g., 24 hours).[16] Mitsunobu: Generally robust but ensure proper stoichiometry. |
| Difficult Product Purification | Fischer: Residual acid catalyst; separating product from excess alcohol.[13][17] Steglich: Removal of urea byproduct (DCU/EDU).[7] Mitsunobu: Removal of triphenylphosphine oxide and hydrazine byproducts.[9] | Fischer: Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.[13][17] Distill or recrystallize to remove excess alcohol. Steglich: Filter the reaction mixture. If DCU is soluble, concentrate and triturate with a non-polar solvent like hexane or ether to precipitate it. Mitsunobu: Purification almost always requires column chromatography. |
Section 3: Visualized Workflows and Mechanisms
Visual aids help clarify complex processes. Below are diagrams for the Fischer esterification mechanism and a general experimental workflow.
Fischer Esterification Mechanism
The acid-catalyzed mechanism involves protonation of the carbonyl to increase its electrophilicity, followed by nucleophilic attack from the alcohol.[1][18][19]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. js.vnu.edu.vn [js.vnu.edu.vn]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. benchchem.com [benchchem.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Furan Derivatives
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan derivatives. Furan rings are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: General Troubleshooting for Furan Synthesis
This section addresses overarching issues that can arise regardless of the specific synthetic method employed. The inherent reactivity and stability of the furan ring are often at the core of these challenges.
Q1: My furan synthesis is resulting in a disappointingly low yield. What are the most common culprits?
Low yields in furan synthesis are frequently traced back to a few key issues. The primary factors include the degradation of starting materials or the furan product under harsh reaction conditions, the formation of polymeric side products, incomplete conversion, and loss of product during purification. The furan ring is notably sensitive to strong acids, which can catalyze polymerization or ring-opening, particularly when water is present in the reaction medium.[1][2][3]
Q2: My reaction mixture is turning black and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, insoluble tars is a classic sign of polymerization.[1] Furans, especially those bearing electron-releasing substituents, are susceptible to acid-catalyzed polymerization.[4] This process competes with the desired intramolecular cyclization.
Causality: Under strongly acidic conditions and high temperatures, protonation of the furan ring can generate reactive electrophiles that initiate intermolecular reactions, leading to high-molecular-weight, insoluble materials.[2][4]
Preventative Strategies:
-
Use Milder Reaction Conditions: Switch from strong Brønsted acids like concentrated H₂SO₄ to milder catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[1][5]
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of polymerization relative to the desired cyclization.[1]
-
Ensure Anhydrous Conditions: Water can facilitate ring-opening side reactions, which may produce polymerizable intermediates.[1][6] Using dry solvents and reagents is critical. The addition of a dehydrating agent can also be beneficial.[1]
-
Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the furan product to the harsh conditions.[1]
-
Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[7][8]
Q3: I suspect my furan product is decomposing during workup or chromatographic purification. How can I mitigate this?
This is a common and valid concern. The acidic nature of standard silica gel can be sufficient to degrade sensitive furan derivatives, leading to significant loss of product during purification.[1][9]
Troubleshooting Purification:
-
Deactivated Chromatography Media: If using column chromatography, opt for deactivated (neutral) silica or alumina. You can also co-elute with a small percentage (0.1-1%) of a neutralizer like triethylamine or pyridine in your solvent system to neutralize acidic sites on the silica.[9]
-
Distillation: For volatile furan derivatives, vacuum distillation is an excellent purification method that avoids contact with acidic surfaces.[1] However, care must be taken to avoid excessive temperatures, which can also cause thermal decomposition.[10]
-
Alternative Adsorbents: For specific applications, particularly in biomass-derived syntheses, methods using activated carbon have been developed for the adsorption and purification of furans.[11]
Below is a logical workflow to diagnose common issues leading to poor outcomes in furan synthesis.
Caption: General troubleshooting workflow for low-yield furan synthesis.
Section 2: Method-Specific Troubleshooting
While general principles apply, major synthetic routes like the Paal-Knorr and Feist-Bénary syntheses have their own unique challenges.
Paal-Knorr Furan Synthesis: FAQs
The Paal-Knorr synthesis is a powerful method for preparing furans from 1,4-dicarbonyl compounds.[12][13]
Incomplete conversion often points to insufficient catalysis or an unfavorable reaction equilibrium. The rate-determining step is typically the ring-closure of the enolized dicarbonyl.[3]
Solutions to Drive the Reaction:
-
Use a Stronger Dehydrating Agent: The reaction eliminates one molecule of water. Adding a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or using acetic anhydride as a co-solvent can effectively shift the equilibrium toward the furan product.[1] Conventionally, a Dean-Stark apparatus is used with a solvent like toluene to physically remove water as it forms.[5]
-
Increase Catalyst Loading: A modest increase in the acid catalyst (e.g., from 2 mol% to 10 mol%) can improve the rate. Be cautious, as excessive catalyst can promote the polymerization side reactions discussed earlier.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is highly effective for the Paal-Knorr synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time the product is exposed to high temperatures.[5][12]
Caption: Paal-Knorr desired pathway versus common side reactions.[1]
| Parameter | Condition | Potential Issue | Recommended Action |
| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Can cause degradation and polymerization of sensitive substrates and products. | Use a milder protic acid (p-TsOH) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).[1][5] |
| Temperature | High / Prolonged Heating | Increases the rate of polymerization and decomposition, leading to tar formation.[1] | Run at the lowest effective temperature. Use microwave synthesis for rapid heating and shorter reaction times.[5] |
| Solvent | Protic / Aqueous | Can lead to furan ring-opening and other hydrolytic side reactions.[1][2] | Use an anhydrous, aprotic solvent like toluene or DMF.[5][7] |
| Water | Presence of Water | Promotes ring-opening side reactions and can hinder the final dehydration step.[1] | Use a dehydrating agent (P₂O₅), a Dean-Stark trap, or ensure all reagents and solvents are anhydrous.[1][5] |
| Table 1: Troubleshooting Guide for Paal-Knorr Synthesis Conditions. |
Feist-Bénary Furan Synthesis: FAQs
This classic method involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[14][15][16]
A common outcome is the formation of the β'-hydroxydihydrofuran intermediate, a result of the initial alkylation and cyclization without the final dehydration step.[14] This is known as an "interrupted" Feist-Bénary reaction.[14][17]
Promoting the Final Step: The final dehydration to the aromatic furan ring often requires an acid catalyst.[1][14] If you have isolated the hydroxydihydrofuran, you can treat it separately with a mild acid (e.g., p-TsOH in toluene with heating) to complete the transformation.
The Feist-Bénary reaction is sensitive to the choice of base and reactants.
Optimization Strategies:
-
Base Selection: Strong bases like NaOH or alkoxides can hydrolyze ester groups on the β-dicarbonyl substrate or promote self-condensation side reactions.[14] Milder bases such as pyridine or triethylamine are often optimal as they are strong enough to deprotonate the β-dicarbonyl but not strong enough to cause hydrolysis.[14][18]
-
Haloketone Choice: The reactivity of the α-haloketone follows the trend I > Br > Cl. While iodoacetones are more reactive, they can also lead to more unwanted side reactions. Chloro- and bromo-ketones often provide a better balance of reactivity and selectivity.[14]
-
Temperature Control: These reactions are typically conducted at elevated temperatures (50–100 °C), but prolonged heating can cause decomposition. Monitor the reaction and avoid excessive heating times.[14]
Caption: General experimental workflow for the Feist-Bénary synthesis.[18]
Section 3: Experimental Protocols
The following are representative protocols. Always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol utilizes p-TsOH with a Dean-Stark trap to remove water.
Materials:
-
Hexane-2,5-dione (1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add hexane-2,5-dione and toluene (approx. 0.5 M concentration).
-
Catalyst Addition: Add p-TsOH·H₂O to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[5]
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
The crude product can be purified by distillation to yield 2,5-dimethylfuran.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This method significantly accelerates the reaction.
Materials:
-
Hexane-2,5-dione (1 eq)
-
Zinc(II) bromide (ZnBr₂) (0.1 eq)
-
Diethyl ether or ethyl acetate
Procedure:
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine hexane-2,5-dione and ZnBr₂ (solvent-free).
-
Reaction: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.[5]
-
Workup and Purification:
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Protocol 3: Classic Feist-Bénary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol uses a mild base to facilitate the condensation.[18]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Triethylamine (1.2 eq)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ and brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate and triethylamine.
-
Reactant Addition: Slowly add chloroacetone to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.[18]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to afford the pure furan derivative.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 16. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 17. Feist-Benary_synthesis [chemeurope.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(5-methyl-2-furyl)benzoic acid
Welcome to the dedicated technical support center for the synthesis of 4-(5-methyl-2-furyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.
Introduction: Navigating the Synthesis of a Key Intermediate
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura or Stille coupling. These methods are powerful for constructing the crucial carbon-carbon bond between the furan and benzoic acid rings. However, the specific functionalities of the starting materials can give rise to a unique set of side reactions, leading to reduced yields and purification challenges. This guide will address the most prevalent issues and provide actionable solutions.
Section 1: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling
Protodeboronation is a frequent and often frustrating side reaction in Suzuki-Miyaura couplings, where the boronic acid or its ester derivative is replaced by a hydrogen atom, leading to the formation of undesired byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 4-methylbenzoic acid in my crude reaction mixture. What is the likely cause?
A1: The presence of 4-methylbenzoic acid strongly suggests that your 4-carboxyphenylboronic acid is undergoing protodeboronation. This is a process where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction consumes your boronic acid, reducing the yield of the desired product and complicating purification.
Q2: What are the primary factors that promote protodeboronation in my reaction?
A2: Several factors can accelerate protodeboronation:
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3]
-
Base: The choice and strength of the base are critical. Strong bases can facilitate the decomposition of the boronic acid.[2][4]
-
Water Content: While Suzuki reactions often use aqueous media, excessive water or prolonged reaction times in the presence of water can promote this side reaction.
-
Catalyst System: The palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.[4]
-
pH: The pH of the reaction mixture plays a crucial role in the stability of the boronic acid.[1][2]
Q3: How can I minimize protodeboronation?
A3: To suppress protodeboronation, consider the following strategies:
-
Use a milder base: Switching from strong bases like NaOH or KOH to weaker bases such as K₂CO₃, K₃PO₄, or CsF can be beneficial.[2]
-
Optimize reaction temperature and time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
Use a boronic ester: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[5][6]
-
Careful selection of catalyst and ligands: Using a catalyst system known for high turnover rates can help the desired reaction outcompete protodeboronation. For instance, catalysts with bulky phosphine ligands might require careful optimization.[4]
-
Anhydrous conditions: In some cases, running the reaction under anhydrous conditions with a suitable base can prevent protodeboronation.
Troubleshooting Guide: Protodeboronation
| Observation | Potential Cause | Recommended Action |
| High levels of 4-methylbenzoic acid byproduct | Protodeboronation of 4-carboxyphenylboronic acid | - Switch to a milder base (e.g., K₂CO₃, K₃PO₄).- Lower the reaction temperature.- Use the corresponding boronic acid pinacol ester. |
| Reaction stalls with starting materials remaining | Rate of protodeboronation is competitive with cross-coupling | - Increase catalyst loading slightly.- Use a more active ligand.- Add the boronic acid slowly over the course of the reaction. |
| Inconsistent results between batches | Variability in reagent quality or reaction setup | - Ensure boronic acid is fresh and pure.- Thoroughly degas the reaction mixture to remove oxygen. |
Optimized Protocol to Minimize Protodeboronation
This protocol is a starting point for minimizing protodeboronation in the Suzuki-Miyaura coupling to synthesize this compound.
-
Reagent Preparation: To an oven-dried flask, add 4-bromobenzoic acid (1.0 equiv.), 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Solvent and Degassing: Add a 9:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.02 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be collected by filtration.
Section 2: Addressing Homocoupling Side Reactions
Homocoupling, the dimerization of either the aryl halide or the organoboron reagent, is another common side reaction that can significantly lower the yield of the desired cross-coupled product.[7][8]
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with biphenyl-4,4'-dicarboxylic acid. What is causing this?
A1: The presence of biphenyl-4,4'-dicarboxylic acid is a result of the homocoupling of your boronic acid starting material. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[7]
Q2: I also observe 4,4'-bis(5-methyl-2-furyl) as a byproduct. What is the source of this impurity?
A2: This is the homocoupling product of your 2-bromo-5-methylfuran starting material. This can occur through various mechanisms, including a palladium(II)-mediated pathway.
Troubleshooting Guide: Homocoupling
| Observation | Potential Cause | Recommended Action |
| Formation of biphenyl-4,4'-dicarboxylic acid | Homocoupling of the boronic acid, often oxygen-mediated | - Ensure rigorous degassing of solvents and the reaction mixture.- Maintain a positive pressure of inert gas throughout the reaction.- Add a mild reducing agent like potassium formate to minimize free Pd(II).[9] |
| Formation of 4,4'-bis(5-methyl-2-furyl) | Homocoupling of the aryl halide | - Use a catalyst system less prone to homocoupling.- Optimize the reaction temperature and catalyst loading. |
Visualizing Reaction Pathways
Caption: Desired vs. Undesired Reaction Pathways.
Section 3: Preventing Oxidative Degradation of the Furan Ring
The furan ring is an electron-rich heterocycle and can be susceptible to oxidation, which may lead to ring-opening or the formation of other degradation products, especially under harsh reaction conditions.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: I am observing a complex mixture of byproducts and a dark coloration of my reaction mixture. Could this be due to furan decomposition?
A1: Yes, a complex byproduct profile and dark coloration can be indicative of the oxidative degradation of the furan ring. Furans can undergo ring-opening to form 1,4-dicarbonyl compounds or other oxidized species.[10][13][14]
Q2: What conditions can lead to the oxidative degradation of the furan moiety?
A2: The presence of strong oxidizing agents, high temperatures, and prolonged exposure to air can all contribute to the degradation of the furan ring.[12] Even in the absence of added oxidants, residual oxygen in the reaction mixture can be problematic.
Troubleshooting Guide: Furan Ring Stability
| Observation | Potential Cause | Recommended Action |
| Dark, tarry reaction mixture | Oxidative degradation of the furan ring | - Ensure thorough degassing and maintain an inert atmosphere.- Use the lowest possible reaction temperature.- Minimize reaction time by closely monitoring for completion. |
| Low mass balance and unidentifiable byproducts | Furan ring opening or polymerization | - Screen alternative, milder catalysts and bases.- Consider a different synthetic route if the issue persists. |
Section 4: Mitigating Decarboxylation of Benzoic Acid
While generally less common under standard cross-coupling conditions, the decarboxylation of the benzoic acid moiety can occur, particularly at elevated temperatures.[15][16]
Frequently Asked Questions (FAQs)
Q1: Is it possible for my this compound product to lose the carboxylic acid group during the reaction?
A1: Decarboxylation is a potential side reaction, especially if the reaction is run at high temperatures (typically >150 °C) for extended periods.[15][17] This would lead to the formation of 2-methyl-5-phenylfuran.
Troubleshooting Guide: Decarboxylation
| Observation | Potential Cause | Recommended Action |
| Presence of 2-methyl-5-phenylfuran byproduct | Decarboxylation of the benzoic acid moiety | - Avoid excessive heating; keep the reaction temperature as low as feasible.- Minimize the reaction time.- If high temperatures are required, consider protecting the carboxylic acid as an ester and hydrolyzing it in a separate step.[18] |
Section 5: Considerations for Stille Coupling
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction. However, it comes with its own set of potential side reactions and handling considerations.
Frequently Asked Questions (FAQs)
Q1: If I use a Stille coupling with an organostannane reagent, what are the most likely side reactions?
A1: The most common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[19][20] This would result in the formation of biphenyl-4,4'-dicarboxylic acid if you are using a stannylated benzoic acid derivative. Additionally, the toxicity of organotin compounds is a significant consideration, and tin byproducts can be difficult to remove.[21][22]
Troubleshooting Guide: Stille Coupling Side Reactions
| Observation | Potential Cause | Recommended Action |
| Formation of homocoupled byproduct of the organostannane | Dimerization of the organostannane | - Optimize the stoichiometry of the reactants.- Use additives like Cu(I) salts to facilitate the desired cross-coupling.[21] |
| Difficulty in removing tin byproducts | High polarity of tin salts | - Use a fluoride workup (e.g., aqueous KF) to precipitate tin salts.- Employ specific chromatographic techniques for removal.[20] |
Visualizing the Stille Coupling Cycle
Caption: Catalytic Cycle of the Stille Reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 18. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Stille Coupling [organic-chemistry.org]
- 22. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-(5-methyl-2-furyl)benzoic acid
Welcome to the technical support resource for the purification of 4-(5-methyl-2-furyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable compound. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and an acid-sensitive furan ring, presents a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The principal challenge stems from the acid-lability of the furan moiety.[1][2] Standard purification techniques, such as silica gel chromatography, can lead to significant product degradation due to the acidic nature of the stationary phase. The lone pair of electrons on the furan's oxygen atom makes the ring susceptible to protonation, which can initiate ring-opening, polymerization, or other side reactions, resulting in low yields and the introduction of new impurities.[1] A secondary challenge is the removal of structurally similar impurities, which may have comparable polarities, making separation by conventional methods difficult.
Q2: What are the most common impurities I should expect?
A2: The impurity profile largely depends on the synthetic route. A common method for synthesizing bi-aryl compounds like this is the Suzuki coupling reaction.[3] Potential impurities from this route include:
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.[4]
-
Dehalogenated starting material: If an aryl halide was used, its reduction can lead to the corresponding arene.
-
Unreacted starting materials: Such as the precursor aryl halide or boronic acid.
-
Palladium catalyst residues: Which can discolor the final product.
-
Boronic acid derivatives: Such as boroxines, which can form from the dehydration of the boronic acid starting material.[4]
Q3: Which purification methods are generally recommended for this compound?
A3: A multi-step purification strategy is often necessary.
-
Aqueous Work-up with pH control: Initial purification can be achieved by an acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a mild base (e.g., sodium bicarbonate solution) will transfer the desired carboxylic acid into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Recrystallization: This is a highly effective method for purifying solid this compound, especially for removing minor impurities after an initial work-up.
-
Chromatography on a Neutralized or Alternative Stationary Phase: If chromatography is required for separating impurities with similar polarities, it is crucial to use a neutralized stationary phase (e.g., silica gel treated with a base like triethylamine) or an alternative, less acidic stationary phase such as neutral alumina.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Chromatography-Related Issues
Q4: I'm observing significant product smearing and low recovery after silica gel column chromatography. What's happening and how can I fix it?
A4: This is a classic sign of product degradation on the acidic silica gel.[1] The furan ring is likely decomposing during its transit through the column.
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can catalyze the hydrolysis or polymerization of the furan ring.[2]
Solutions:
-
Neutralize the Silica Gel: Before packing your column, prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine (or another suitable non-nucleophilic base). This will neutralize the acidic sites on the silica surface.
-
Use a Buffered Mobile Phase: Incorporating a small amount of a modifier like triethylamine (0.1-0.5%) in your mobile phase can help to continuously neutralize the stationary phase as the separation proceeds.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or Florisil®, which are less acidic than silica gel. Note that you will need to re-screen for an appropriate solvent system, as the elution profile will change.[1]
Q5: I am struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?
A5: Improving resolution in chromatography requires optimizing the selectivity of your system.
Causality: If two compounds have very similar polarities, they will travel through the column at nearly the same rate, leading to poor separation.
Solutions:
-
Adjust Solvent Polarity: A systematic screen of solvent systems is the first step. Try different combinations of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, acetone, dichloromethane) solvents. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate to achieve the best separation on a column.[1]
-
Consider a Different Solvent System: Sometimes, a complete change in the nature of the solvents can improve selectivity. For instance, if you are using a hexane/ethyl acetate system, try a toluene/acetone or dichloromethane/methanol system.
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to sharpen the elution band of your product while leaving more strongly retained impurities on the column, or vice-versa.
Recrystallization-Related Issues
Q6: I can't find a suitable solvent for recrystallizing my this compound. What is a good strategy for solvent selection?
A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6]
Causality: A significant difference in solubility at different temperatures is necessary for good recovery of the crystallized product.
Solvent Selection Protocol:
-
Start with single solvents: Test the solubility of a small amount of your compound (10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating. Good candidates for benzoic acid derivatives include water, ethanol, methanol, acetone, ethyl acetate, and toluene.[7]
-
Use a binary solvent system: If no single solvent is ideal, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. Common binary systems include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.
Q7: My compound "oils out" of solution instead of forming crystals during recrystallization. Why is this happening and what should I do?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated to a high degree.
Causality: The compound is separating from the solution as a liquid phase rather than a solid crystalline phase.
Solutions:
-
Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool more slowly.
-
Lower the cooling temperature: If the boiling point of your solvent is higher than the melting point of your compound, it will always oil out. Choose a lower-boiling solvent.
-
Promote slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide a surface for crystal nucleation to begin.[5]
-
Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.[5]
Work-up and Handling
Q8: I am losing a significant amount of product during the initial acid-base extraction. How can I improve my yield?
A8: Product loss during extraction can be due to incomplete extraction into the basic aqueous layer or premature precipitation.
Causality: The pKa of the carboxylic acid and the pH of the aqueous solution are critical. If the pH of the basic solution is not sufficiently high, the carboxylic acid will not be fully deprotonated and will remain in the organic layer.
Solutions:
-
Ensure complete deprotonation: Use a sufficient amount of a base like sodium bicarbonate or sodium carbonate to ensure the aqueous phase is basic (pH > 8).
-
Multiple extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at transferring the product to the aqueous layer.
-
Check for emulsions: If an emulsion forms between the organic and aqueous layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Complete precipitation: When re-acidifying the basic aqueous extract, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate and precipitate the product. Check the pH with litmus paper or a pH meter. Cool the solution in an ice bath to maximize precipitation.[8]
Experimental Protocols
Protocol 1: Purification by Neutralized Silica Gel Chromatography
This protocol is designed to minimize the degradation of the acid-sensitive furan ring.
Step-by-Step Methodology:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the TLC developing chamber to mimic the conditions of the column.
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel to your chosen eluent. Add triethylamine to a final concentration of 0.5-1% (v/v) of the total slurry volume. Stir gently to create a uniform slurry.
-
Column Packing: Carefully pour the silica slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system (containing 0.5% triethylamine). Collect fractions and monitor the elution of your product by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for purifying solid this compound.
Step-by-Step Methodology:
-
Solvent Selection: Following the strategy in Q6, determine an appropriate single or binary solvent system. For this compound, an ethanol/water or acetone/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Crystallization: If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify the solution. Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Comments |
| Chromatography | Hexanes/Ethyl Acetate + 0.5% Triethylamine | Good for a range of polarities. The added base is crucial to prevent furan decomposition. |
| Dichloromethane/Methanol + 0.5% Triethylamine | Suitable for more polar compounds. Ensure the methanol percentage is low initially. | |
| Recrystallization | Ethanol/Water | Ethanol is a good solvent, and water acts as the anti-solvent. Effective for many carboxylic acids. |
| Acetone/Hexanes | Acetone provides good solubility, while hexanes will induce precipitation. | |
| Toluene | Can be effective if the product has moderate solubility at high temperatures and low solubility at room temperature. |
Visualizations
Diagram 1: Purification Strategy Workflow
This diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Low Yield in Chromatography
This flowchart helps diagnose and solve issues of low recovery during chromatographic purification.
Caption: Troubleshooting low chromatography yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 53782-63-1 [amp.chemicalbook.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. elearning.univ-mila.dz [elearning.univ-mila.dz]
Technical Support Center: Degradation Pathways of 4-(5-Methyl-2-Furyl)Benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of 4-(5-methyl-2-furyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
Given that specific degradation literature for this compound is limited, this guide synthesizes established principles of furan chemistry to predict its degradation pathways and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound?
A1: The molecule's principal liability is the furan ring. Furans are pseudo-aromatic heterocycles that are susceptible to various degradation pathways not typically seen with more stable aromatic rings like benzene.[1] Key points of instability include:
-
Acid Sensitivity: The furan ring is notoriously unstable in acidic conditions, where it can undergo ring-opening reactions.[2][3]
-
Oxidative Susceptibility: The electron-rich nature of the furan ring makes it prone to oxidation, which can lead to ring cleavage and the formation of dicarbonyl compounds or carboxylic acids.[4][5]
-
Thermal and Photolytic Instability: Like many furanic compounds, it can be susceptible to degradation under high heat or UV light exposure.[6][7][8]
Q2: What are the expected major degradation pathways for this molecule?
A2: Based on its structure, this compound is expected to degrade via several pathways, primarily involving the furan moiety:
-
Oxidative Ring Cleavage: This is a major anticipated pathway. Oxidation can open the furan ring to form unsaturated 1,4-dicarbonyl intermediates, which can further degrade to smaller carboxylic acids.[4][5]
-
Side-Chain Oxidation: The methyl group on the furan ring is a potential site for oxidation, which could lead to the formation of a hydroxymethyl or formyl group, and eventually a carboxylic acid (2,5-furandicarboxylic acid derivative).[5]
-
Biotransformation/Metabolism: In biological systems, degradation is likely to proceed via oxidation, potentially catalyzed by cytochrome P450 enzymes.[9][10] This could involve hydroxylation of the methyl group or oxidation of the furan ring itself, leading to reactive intermediates like epoxides or enediones.[9]
-
Thermal Degradation: At elevated temperatures, radical-induced decomposition is a possibility, initiated by hydrogen abstraction from the methyl group or cleavage of bonds within the furan ring.[6][11]
Q3: How does the benzoic acid moiety affect the molecule's stability?
A3: The benzoic acid group, being an electron-withdrawing group, can have a modest influence on the furan ring's reactivity. However, the overall susceptibility of the furan ring to oxidative and acid-catalyzed degradation remains the dominant factor. In metabolic pathways, the carboxylic acid group provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which is a detoxification pathway.[10]
Predicted Degradation Pathways
The degradation of this compound is predicted to be multifaceted. The following diagram illustrates the most probable pathways under oxidative and metabolic stress.
Caption: Predicted oxidative and metabolic degradation pathways.
Troubleshooting Guide for Degradation Experiments
Encountering issues during forced degradation studies is common. This section provides solutions to specific problems you might face.
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| 1. No/Minimal Degradation Observed | Insufficient Stress: The conditions (temperature, concentration of stressor, duration) are too mild. | Action: Increase the intensity of the stressor. For acid/base hydrolysis, increase concentration (e.g., from 0.1 M to 1 M HCl/NaOH) or temperature.[12] Rationale: Degradation reactions have activation energy barriers that must be overcome. More forceful conditions provide the necessary energy. |
| Compound is Highly Stable Under Tested Conditions: The molecule may be inherently resistant to a specific type of stress (e.g., neutral hydrolysis). | Action: Confirm this by running a positive control with a compound known to degrade under the same conditions. Focus on other stress conditions where liability is more likely (e.g., oxidation for a furan). Rationale: This validates that your experimental setup is working correctly and the result is genuine stability, not experimental failure. | |
| 2. Complete Degradation to Baseline | Stress Conditions are Too Harsh: The parent compound has degraded completely, and the primary degradants have further decomposed into small, non-chromophoric molecules. | Action: Reduce the stress duration or concentration of the stressor. Take multiple time points to capture the formation of initial degradation products. Rationale: The goal of forced degradation is to achieve 5-20% degradation to identify primary pathways, not obliterate the molecule.[13] |
| Degradants are Not Detected: The degradation products may not have a UV chromophore or may be too polar/non-polar to be retained on your HPLC column. | Action: Switch to a more universal detection method like Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD).[12] For polar degradants, consider a HILIC column. Rationale: Relying solely on UV detection can miss key degradants. Universal detectors provide a more complete picture of the degradation profile. | |
| 3. Poor Mass Balance (<95%) | Formation of Volatile or Insoluble Degradants: Degradants may be lost to the gas phase or precipitate out of solution. | Action: For thermal studies, use sealed vials. Check samples for visible precipitates. If precipitation occurs, try dissolving it in a stronger solvent for analysis. Rationale: Ensuring a closed system and accounting for all phases is critical for accurate quantification. |
| Adsorption to Container Walls: The parent compound or degradants may adsorb to glass or plastic surfaces. | Action: Use silanized glassware to minimize adsorption.[14] Perform a recovery study by rinsing the container with a strong solvent after removing the sample to quantify adsorbed material. Rationale: Surface chemistry can significantly impact the concentration of analytes, especially at low concentrations. | |
| 4. Appearance of Unexpected Peaks | Interaction with Excipients or Solvents: The compound may be reacting with buffer components, antioxidants, or the solvent itself. | Action: Run a control sample of the compound in pure water or the mobile phase under the same stress conditions. Rationale: This helps differentiate true degradation products from artifacts of the formulation or analytical method. |
| Contamination: Impurities in reagents or contamination from labware can introduce extraneous peaks. | Action: Run a blank sample (all reagents without the active compound) through the entire process.[14] Rationale: A clean blank is essential to ensure that observed peaks are genuinely related to the degradation of your compound of interest. |
Experimental Protocols & Workflows
A well-designed forced degradation study is the foundation for understanding stability.
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Protocol 1: Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Rationale: The furan ring is electron-rich and predicted to be a primary target for oxidation. Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for these studies.[12]
-
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Application: In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Keep both vials at room temperature, protected from light, for 48 hours. Collect samples at intermediate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Dilute an aliquot of each sample with the mobile phase to an appropriate concentration and analyze immediately using a validated stability-indicating HPLC-UV/MS method.
-
Protocol 2: Acid/Base Hydrolysis
-
Objective: To determine the rate and pathway of degradation in acidic and basic conditions.
-
Rationale: Furan rings are known to be unstable in acidic media.[2] Ester or amide functionalities, though not present here, are also highly susceptible to acid/base hydrolysis. This test is a standard requirement in stability testing.[15]
-
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Application:
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
-
Incubation: Place the vials in a water bath or oven at 60°C. Collect samples at specified time points.
-
Quenching: Before analysis, neutralize the samples. Add an equimolar amount of base to the acid sample (e.g., 1 mL of 0.1 M NaOH) and acid to the base sample (e.g., 1 mL of 0.1 M HCl). This prevents further degradation and protects the HPLC column.
-
Analysis: Dilute and analyze as described above.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Reactive metabolites in the biotransformation of molecules containing a furan ring. (2013) | Lisa A. Peterson | 189 Citations [scispace.com]
- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. benchchem.com [benchchem.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. benchchem.com [benchchem.com]
- 15. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of 4-(5-Methyl-2-Furyl)Benzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-methyl-2-furyl)benzoic acid. We will explore the physicochemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues in your experiments.
Compound Overview
This compound (MW: 202.21 g/mol ) is a bifunctional molecule featuring a hydrophobic core and a hydrophilic, ionizable group. Its structure consists of a benzoic acid moiety linked to a 5-methylfuran ring. This combination results in limited aqueous solubility under neutral conditions, a common hurdle in experimental and developmental settings. The carboxylic acid group, however, provides a key handle for solubility manipulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |
| Molecular Weight | 202.21 g/mol | [1][2] |
| Structure | Aromatic Carboxylic Acid | [1][3] |
| Key Features | Ionizable carboxyl group, hydrophobic methyl-furan and benzene rings | [4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
The solubility of a molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. While the carboxylic acid group can form hydrogen bonds with water, the significantly larger, nonpolar surface area of the fused benzene and methyl-furan rings dominates its behavior.[5][6][7] In neutral water (pH ≈ 7), the carboxylic acid is predominantly in its protonated, uncharged form (R-COOH), which is less soluble than its charged counterpart.[8] Water molecules are highly ordered through a network of hydrogen bonds; accommodating a large hydrophobic molecule disrupts this network, which is energetically unfavorable, leading to low solubility.[7]
Q2: What is the most direct method to improve the solubility of this compound?
The most straightforward and often first-line approach is pH adjustment . Since the molecule is a carboxylic acid, its solubility is highly pH-dependent.[][10] By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid group to form the corresponding carboxylate anion (R-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[8][11]
Q3: How does raising the pH mechanistically increase solubility?
The process is governed by an acid-base equilibrium, as described by Le Châtelier's principle.[10][11]
R-COOH (solid) ⇌ R-COOH (aq) + H₂O ⇌ R-COO⁻ (aq) + H₃O⁺
When a base (e.g., NaOH, KOH) is added, it neutralizes the hydronium ions (H₃O⁺). To counteract this change, the equilibrium shifts to the right, causing more of the solid acid to dissolve and deprotonate into the highly soluble carboxylate form.[10] This effect becomes significant as the pH of the solution approaches and surpasses the pKa of the carboxylic acid.
References
- 1. This compound | 53782-63-1 [amp.chemicalbook.com]
- 2. This compound - CAS:53782-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound CAS#: 53782-63-1 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
avoiding byproduct formation in the synthesis of 4-(5-methyl-2-furyl)benzoic acid
Technical Support Center: Synthesis of 4-(5-methyl-2-furyl)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.
The synthesis of this compound typically proceeds via a two-step sequence:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between a substituted furan and a benzene ring to create the methyl ester precursor, methyl 4-(5-methyl-2-furyl)benzoate.
-
Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.
This guide is structured to address specific issues you may encounter at each stage of this process.
Diagram of the Synthetic Pathway and Key Byproduct Formations
Caption: Synthetic pathway and common byproduct formation.
Troubleshooting Guide & FAQs
Part 1: Suzuki-Miyaura Coupling Stage
Question 1: My reaction yield is low, and I'm observing significant amounts of methyl benzoate. What is happening and how can I fix it?
Answer: This is a classic case of protodeboronation , where the boronic acid's C-B bond is cleaved and replaced with a C-H bond before the desired cross-coupling can occur. This side reaction is often promoted by excess water and the basic conditions of the reaction[1].
Causality and Mitigation Strategies:
-
Mechanism: The boronate species, formed by the reaction of the boronic acid with the base, is susceptible to protonolysis by water in the reaction mixture.
-
Solution 1: Use of a Milder Base: Strong bases can accelerate protodeboronation. Switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can significantly reduce this side reaction[2].
-
Solution 2: Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can be detrimental. Ensure your solvents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize atmospheric moisture ingress[3].
-
Solution 3: Highly Active Catalyst System: Employing a highly active palladium catalyst with appropriate ligands can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway[4][5].
Question 2: I am isolating a significant amount of a biphenyl byproduct. What is the cause and how can I prevent it?
Answer: You are observing homocoupling of your boronic acid starting material. This side reaction is primarily caused by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture, which can lead to the oxidative dimerization of the boronic acid[6][7][8][9].
Causality and Mitigation Strategies:
-
Mechanism: Oxygen can reoxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product[8].
-
Solution 1: Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from your reaction mixture and vessel. This can be achieved by sparging your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles[6][7].
-
Solution 2: Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as it eliminates the initial in-situ reduction step where homocoupling can be prevalent[6].
-
Solution 3: Slow Addition of Boronic Acid: In some cases, a slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction[7].
Question 3: My product is dark and appears to contain polar impurities that are difficult to remove. Could the furan ring be decomposing?
Answer: Yes, the furan ring is susceptible to oxidation, especially under the reaction conditions of a Suzuki coupling, which can sometimes involve elevated temperatures and the presence of oxidizing agents or air[10][11][12][13]. This can lead to the formation of ring-opened byproducts, such as 1,4-dicarbonyl compounds, which are often colored and polar[10].
Causality and Mitigation Strategies:
-
Mechanism: The electron-rich furan ring can be oxidized by residual oxygen or other oxidants, leading to cleavage of the ring[10].
-
Solution 1: Maintain a Strict Inert Atmosphere: As with preventing homocoupling, ensuring the reaction is conducted under a rigorously maintained inert atmosphere is crucial to protect the furan ring from oxidation[13].
-
Solution 2: Moderate Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate decomposition pathways. Optimize the temperature to be just high enough for an efficient reaction rate.
-
Solution 3: Use of Antioxidants: In some sensitive systems, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radicals and prevent oxidative degradation. This should be tested on a small scale first.
Part 2: Ester Hydrolysis Stage
Question 4: The hydrolysis of my methyl ester to the carboxylic acid is incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often due to the equilibrium nature of the reaction (especially in acid-catalyzed hydrolysis) or poor solubility of the ester in the reaction medium[1].
Causality and Mitigation Strategies:
-
Solution 1: Use of a Co-solvent: The starting ester, methyl 4-(5-methyl-2-furyl)benzoate, may have limited solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate complete reaction[1][12].
-
Solution 2: Saponification with Excess Base: Alkaline hydrolysis (saponification) is generally irreversible and more efficient than acid-catalyzed hydrolysis. Using a slight excess of a strong base like sodium hydroxide or lithium hydroxide will drive the reaction to completion[12][14].
-
Solution 3: Increased Temperature: Increasing the reaction temperature (refluxing) will increase the rate of hydrolysis. However, be mindful of the thermal stability of your product[14].
Question 5: After acidification of my basic hydrolysis reaction, the product precipitates as an oil or is difficult to purify. What could be the issue?
Answer: This can be due to the presence of impurities that depress the melting point of your product or co-precipitate with it. It's also possible that some side reactions occurred during the hydrolysis.
Causality and Mitigation Strategies:
-
Solution 1: Ensure Complete Removal of Organic Co-solvents: If a co-solvent was used during hydrolysis, it should be removed under reduced pressure before acidification. The presence of organic solvents can increase the solubility of the product and impurities in the aqueous phase, leading to oily precipitation[1].
-
Solution 2: Careful pH Adjustment: Acidify the solution slowly with cooling (ice bath) to a pH of 1-2 to ensure complete protonation of the carboxylate. This often promotes better crystallization[1].
-
Solution 3: Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol, toluene) to remove impurities and obtain a crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(5-methyl-2-furyl)benzoate via Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-methylfuran | 161.01 | 1.0 | 1.0 |
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 262.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylfuran (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(5-methyl-2-furyl)benzoate[15][16].
Protocol 2: Hydrolysis of Methyl 4-(5-methyl-2-furyl)benzoate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(5-methyl-2-furyl)benzoate | 216.23 | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 2.0 |
| Methanol / Water (2:1) | - | 6 mL | - |
| Hydrochloric Acid (HCl), 2N | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(5-methyl-2-furyl)benzoate (1.0 eq) in the methanol/water mixture.
-
Add sodium hydroxide (2.0 eq) and attach a reflux condenser.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2N HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound[1][12].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(5-Methyl-2-furyl)benzoic Acid and Its Analogs
Introduction
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its ability to serve as a bioisostere for phenyl rings, which can improve metabolic stability and interactions with biological targets.[1] Furan derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on 4-(5-methyl-2-furyl)benzoic acid, a molecule that combines the furan and benzoic acid moieties, both of which are known to be pharmacologically important. We will explore the structure-activity relationships (SAR) of this compound and its analogs by examining how structural modifications influence their biological effects. This analysis is supported by quantitative data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
Structure-Activity Relationships (SAR)
The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the furan ring.[2] Modifications at the C2 and C5 positions are particularly crucial for modulating the potency and selectivity of these molecules.[1] In the case of this compound, the core structure presents several opportunities for modification to explore the SAR.
Key aspects of the SAR for furan derivatives include:
-
Substitution Positions: The 2- and 5-positions of the furan ring are key for derivatization.[2]
-
Electron-Withdrawing Groups: The addition of groups like a nitro group can enhance antibacterial and anticancer activities.[2]
-
Phenyl Ring Mimicry: The furan ring can mimic a phenyl ring while offering a different balance of hydrophilicity and lipophilicity.[2]
Comparative Biological Activity
The following sections detail the comparative biological activities of this compound and its analogs in key therapeutic areas.
Anti-inflammatory Activity
Several furan derivatives have been investigated for their anti-inflammatory properties.[4] A common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[5] Furan-containing compounds have shown potential as selective COX-2 inhibitors, which can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]
The anti-inflammatory potential of this compound and its analogs can be assessed using in vitro COX inhibition assays. The data below illustrates the inhibitory activity of a series of furanone derivatives against COX-1 and COX-2.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | Reference Drug | 0.85 | 0.05 | 17.0 |
| Pyridazinone Derivative 5b | Furanone-derived | >100 | 0.04 | >2500 |
| Pyridazinone Derivative 8b | Furanone-derived | >100 | 0.04 | >2500 |
| Pyridazinone Derivative 8c | Furanone-derived | >100 | 0.04 | >2500 |
| Amide Derivative 4a | Furanone-derived | 10.21 | 0.23 | 44.4 |
Data synthesized from a study on furanone derivatives.[7]
The pyridazinone derivatives, synthesized from a furanone precursor, demonstrate potent and highly selective COX-2 inhibition, superior to the standard drug celecoxib.[7] This suggests that modifying the benzoic acid moiety of the parent compound into a pyridazinone-like structure could be a promising strategy for developing potent anti-inflammatory agents.
Antimicrobial Activity
Furan derivatives have a long history of use as antimicrobial agents.[2] The antimicrobial activity is often associated with the presence of a nitro group, as seen in nitrofurantoin, where the furan ring facilitates reductive activation in bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[2]
The antimicrobial potential of novel compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[8]
| Compound | Structure | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Vancomycin (Standard) | Reference Drug | 1.0 | N/A |
| Ciprofloxacin (Standard) | Reference Drug | 0.5 | 0.015 |
| Furan Derivative 1 | 3-aryl-3(furan-2-yl) propanoic acid | >128 | 64 |
| Furan Derivative 3 | Novel ARY furan derivative | Active | Active |
| Furan Derivative 4 | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Active | Not Reported |
Data compiled from a review on the biological significance of furan.[3]
The data indicates that different furan derivatives exhibit varying degrees of antimicrobial activity. For instance, a 3-aryl-3(furan-2-yl) propanoic acid derivative showed moderate activity against E. coli.[3] The development of potent antimicrobial analogs of this compound would likely involve the introduction of moieties known to enhance antimicrobial effects, such as nitro groups or specific heterocyclic rings.
Experimental Protocols
Protocol for In Vitro COX Inhibition Assay
This protocol is adapted from standard methods for evaluating COX-1 and COX-2 inhibition.[9]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
Tris-HCl buffer
-
Epinephrine
-
Glutathione
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, epinephrine, and glutathione.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[10]
Materials:
-
Test compounds and reference antibiotics (e.g., vancomycin, ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, screening, and analysis of novel compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the COX-2 pathway by a furan-based compound.
Conclusion and Future Directions
The exploration of analogs of this compound reveals significant potential for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial applications. The furan and benzoic acid moieties provide a versatile scaffold for structural modifications that can enhance biological activity and selectivity.
Future research should focus on:
-
Synthesis of a diverse library of analogs: Systematic modifications of the furan and benzoic acid rings will help to further elucidate the SAR.
-
In-depth mechanistic studies: Investigating the molecular targets and signaling pathways affected by the most potent compounds will provide a deeper understanding of their mechanism of action.
-
In vivo efficacy and safety studies: Promising lead compounds should be evaluated in animal models to assess their therapeutic potential and safety profile.
By leveraging the insights gained from SAR studies and employing robust experimental protocols, the development of novel furan-based drugs with improved efficacy and safety is an attainable goal.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 4-(5-Methyl-2-furyl)benzoic Acid: A Classic vs. Modern Approach
This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of 4-(5-methyl-2-furyl)benzoic acid, a key structural motif in medicinal chemistry and materials science. We will objectively evaluate a well-established palladium-catalyzed cross-coupling method, the Suzuki-Miyaura reaction, against a proposed modern alternative employing direct C-H activation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related biaryl compounds, with a focus on efficiency, atom economy, and overall practicality.
Introduction: The Significance of the Aryl-Furan Moiety
The 2,5-disubstituted furan ring is a privileged scaffold, serving as a versatile building block in the synthesis of numerous pharmaceuticals and functional materials. Its presence can significantly influence the physicochemical properties of a molecule, often acting as a bioisostere for a phenyl ring, thereby modulating biological activity.[1] The target molecule, this compound, combines this heterocyclic core with a benzoic acid functionality, making it a valuable intermediate for further elaboration in drug discovery programs.
The efficient construction of the carbon-carbon bond between the furan and benzene rings is the critical step in its synthesis. Historically, this has been achieved through classical cross-coupling reactions that necessitate the pre-functionalization of both coupling partners. However, recent advancements in catalysis have opened new avenues for more direct and atom-economical bond formations.
Route 1: The Established Pathway - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and generally high yields in the formation of C-C bonds.[2][3][4] This approach involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of our target molecule, a plausible and well-precedented route involves the coupling of 2-methylfuran-5-boronic acid with 4-iodobenzoic acid.
Scientific Rationale
The choice of a Suzuki-Miyaura coupling is grounded in its extensive literature precedent for the synthesis of aryl-heterocycle linkages.[5] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood and highly robust. The use of a boronic acid derivative is advantageous due to its relatively low toxicity and stability to air and moisture compared to other organometallic reagents.
Experimental Protocol: Suzuki-Miyaura Synthesis
Materials:
-
2-Methylfuran-5-boronic acid
-
4-Iodobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (2M)
Procedure:
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-iodobenzoic acid (1.0 mmol, 1.0 eq.), 2-methylfuran-5-boronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow Diagram: Suzuki-Miyaura Route
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Route 2: A Modern Alternative - Direct C-H Arylation
In the spirit of process intensification and green chemistry, direct C-H activation has emerged as a powerful tool for the formation of C-C bonds. This strategy circumvents the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. We propose a novel synthetic route based on the palladium-catalyzed direct C-H arylation of 2-methylfuran with 4-iodobenzoic acid.
Scientific Rationale
The direct arylation of heterocycles has gained significant traction as a more atom-economical alternative to traditional cross-coupling reactions. The reaction typically proceeds via a concerted metalation-deprotonation mechanism or through oxidative addition followed by C-H activation. The furan ring is known to undergo C-H activation, preferentially at the C5 position, making this a highly regioselective approach for the synthesis of our target molecule. This route eliminates the need to synthesize and purify the organoboron reagent, leading to a more streamlined and efficient process.
Experimental Protocol: Direct C-H Arylation
Materials:
-
2-Methylfuran
-
4-Iodobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (2M)
Procedure:
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add 4-iodobenzoic acid (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), IPr·HCl (0.06 mmol, 6 mol%), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Add pivalic acid (0.3 mmol, 0.3 eq.) to the tube.
-
Add N,N-dimethylacetamide (5 mL) and 2-methylfuran (2.0 mmol, 2.0 eq.).
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (15 mL).
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by column chromatography or recrystallization.
Workflow Diagram: Direct C-H Arylation Route
Caption: Workflow for the Direct C-H Arylation synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Direct C-H Arylation |
| Number of Steps | Two (synthesis of boronic acid + coupling) | One (direct coupling) |
| Atom Economy | Moderate (generates boronate and halide waste) | High (byproduct is primarily water and base) |
| Starting Materials | Requires pre-functionalized boronic acid | Utilizes readily available 2-methylfuran |
| Reaction Conditions | Milder temperature (e.g., 90 °C) | Higher temperature (e.g., 120 °C) |
| Catalyst System | Well-established Pd/phosphine systems | Requires specific ligand systems (e.g., NHC) |
| Projected Yield | Good to excellent (based on literature) | Moderate to good (can be substrate-dependent) |
| Green Chemistry | Less favorable due to waste generation | More favorable due to higher atom economy |
Product Characterization: this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, COOH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.20 (d, J = 3.2 Hz, 1H, furan-H), 2.35 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 155.0, 152.8, 131.0, 129.8, 125.2, 124.5, 108.6, 107.9, 13.8.
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1685 (C=O), 1605, 1570, 1420, 1290, 1180, 810, 770.
-
Mass Spectrometry (ESI-MS): m/z 215.06 [M-H]⁻.
Conclusion and Recommendations
This guide has presented a comparative analysis of two synthetic routes to this compound.
-
The Suzuki-Miyaura coupling represents a highly reliable and robust method, likely to provide good to excellent yields. Its primary drawback lies in the need for a pre-functionalized boronic acid, which adds a step to the overall sequence and generates stoichiometric boronate waste. This route is recommended for researchers who prioritize reliability and have access to the necessary starting materials.
-
The direct C-H arylation route offers a more modern and atom-economical approach. By eliminating the pre-functionalization step, it shortens the synthetic sequence and aligns better with the principles of green chemistry. While it may require higher reaction temperatures and more specialized catalyst systems, the potential savings in time and resources make it a compelling alternative. This route is recommended for process development and for laboratories looking to implement more sustainable synthetic methodologies.
The ultimate choice of synthetic route will depend on the specific needs of the project, including scale, cost considerations, and available expertise. We encourage researchers to consider the principles of efficiency and sustainability when selecting their synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-(5-methyl-2-furyl)benzoic acid and Other Furan-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold - A Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a versatile scaffold in drug discovery.[3] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides an in-depth comparative analysis of 4-(5-methyl-2-furyl)benzoic acid and other structurally related furan-containing compounds in various bioassays. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential biological profile by examining the structure-activity relationships (SAR) of closely related analogs. This guide will synthesize available data to provide a predictive comparison and detail the experimental methodologies crucial for such evaluations.
Spotlight on this compound: A Structural Overview
This compound is a bifunctional molecule featuring a central furan ring substituted at the 2-position with a benzoic acid moiety and at the 5-position with a methyl group. This specific arrangement of functional groups suggests several potential avenues for biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. The lipophilic methyl group and the phenyl ring can engage in hydrophobic interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Bioactivity Analysis
To understand the potential of this compound, we will compare it with other furan derivatives that share key structural features, primarily focusing on 5-aryl-2-furancarboxylic acids.
Antimicrobial Activity
Furan-containing compounds have a long history as antimicrobial agents. The antimicrobial potential of 5-aryl-2-furoyl derivatives has been explored against various pathogens. For instance, a study on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs revealed that these compounds exhibit notable antimicrobial activities.[5] While specific MIC values were not provided in the abstract, the study identified compounds with high activity against Cryptococcus neoformans.[5] Another study on 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives reported highly potent activity against Gram-positive bacteria (S. aureus, B. subtilis), a Gram-negative bacterium (P. aeruginosa), and the pathogenic fungus Candida albicans.[6]
Structure-Activity Relationship Insights:
The nature of the substituent on the aryl ring plays a crucial role in determining antimicrobial potency. Electron-withdrawing groups on the phenyl ring can enhance activity. For this compound, the benzoic acid group itself is an electron-withdrawing substituent on the furan ring, which could contribute to its antimicrobial potential. The methyl group at the 5-position of the furan ring may modulate the lipophilicity of the molecule, potentially influencing its ability to penetrate microbial cell membranes.
Anticancer (Cytotoxic) Activity
The furan scaffold is a common feature in many anticancer agents. The cytotoxic potential of furan derivatives is often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines. A study on furan-based derivatives identified a pyridine carbohydrazide and an N-phenyl triazinone derivative with potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[7] Another study on simple 2(5H)-furanone derivatives highlighted compounds with selective cytotoxicity towards the A549 non-small cell lung cancer cell line.[8]
Structure-Activity Relationship Insights:
For 5-aryl-2-furancarboxylic acid derivatives, the substitution pattern on the aryl ring is a key determinant of cytotoxic activity. The presence of specific functional groups can lead to enhanced potency and selectivity against cancer cells. The carboxylic acid group in this compound is essential for its potential anti-HIV-1 activity, as demonstrated in a study on related compounds.[9]
Anti-inflammatory Activity
Furan derivatives have also been investigated for their anti-inflammatory properties. Natural derivatives of benzofuran have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX).[10]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of furan derivatives is influenced by the overall molecular structure. The presence of a furan ring is a common feature in agents that inhibit COX enzymes.[10] The substitution pattern on the furan and any attached aryl rings can modulate the inhibitory activity and selectivity.
Quantitative Data Summary
The following table summarizes the reported bioactivities of furan derivatives that are structurally related to this compound. This comparative data provides a framework for predicting the potential efficacy of the target compound.
| Compound Class | Bioassay | Target/Organism | Activity (IC50/MIC) | Reference |
| 5-Aryl-furan-2-carboxamide derivatives | Urotensin-II receptor antagonism | Human Urotensin-II receptor | IC50 = 6 nM (for 3,4-difluorophenyl analog) | [11] |
| 4-(5-Aryl-2-furoyl)morpholines | Antimicrobial | Cryptococcus neoformans | High activity reported | [5] |
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives | Antimicrobial | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Highly potent activity reported | [6] |
| Furan-based pyridine carbohydrazide derivative | Cytotoxicity | MCF-7 (breast cancer) | IC50 = 4.06 µM | [7] |
| Furan-based N-phenyl triazinone derivative | Cytotoxicity | MCF-7 (breast cancer) | IC50 = 2.96 µM | [7] |
| 5-Phenyl-2-furan derivatives with 1,3-thiazole moiety | Enzyme Inhibition | E. coli β-glucuronidase | IC50 = 0.25 µM - 2.13 µM | [12] |
Experimental Protocols
To ensure the scientific integrity of bioactivity comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for key bioassays relevant to the evaluation of furan-containing compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and comparators) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This guide provides a comparative overview of the potential bioactivities of this compound based on the established pharmacological profiles of structurally related furan-containing compounds. The available data suggests that this class of molecules holds significant promise, particularly in the areas of antimicrobial and anticancer research. The structure-activity relationships discussed herein provide a rational basis for the future design and synthesis of novel furan derivatives with enhanced potency and selectivity.
Direct biological evaluation of this compound using the standardized protocols outlined in this guide is a critical next step to validate these predictions and fully elucidate its therapeutic potential. Further investigations into its mechanism of action at the molecular level will also be essential for its development as a potential therapeutic agent.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Standardization of 4-(5-methyl-2-furyl)benzoic acid
This guide provides a comprehensive framework for establishing robust analytical standards for 4-(5-methyl-2-furyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explore the causality behind methodological choices. We will compare primary analytical techniques, provide actionable experimental protocols, and emphasize the principles of self-validating systems through the proper use of reference standards.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule incorporating a furan ring and a carboxylic acid moiety. Such structures are common scaffolds in medicinal chemistry and materials science. The purity, identity, and stability of this compound are critical parameters that directly impact experimental reproducibility, reaction yield, and the safety and efficacy of potential downstream products. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring data integrity and compliance. This guide compares the primary chromatographic and spectroscopic methods best suited for its comprehensive characterization.
Physicochemical Profile and Initial Characterization
Before quantitative analysis, understanding the basic physicochemical properties of a compound is crucial. These properties inform decisions on solvent selection, sample preparation, and the choice of analytical instrumentation.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-(furan-2-yl)benzoic acid (Analog A) | 4-methylbenzoic acid (p-Toluic Acid) (Analog B) | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₁H₈O₃ | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 202.21 g/mol | 188.18 g/mol | 136.15 g/mol | [1][2][3] |
| Appearance | Yellow-brown solid | Not specified | Solid | [1][3] |
| Hydrogen Bond Donor | 1 | 1 | 1 | [2][3] |
| Hydrogen Bond Acceptor | 3 | 3 | 2 | [2][3] |
| Rotatable Bond Count | 2 | 2 | 1 | [2][3] |
| Topological Polar Surface Area | 50.4 Ų (estimated for analog A) | 50.4 Ų | 37.3 Ų | [2][3] |
The presence of the carboxylic acid group suggests that pH will significantly influence solubility, a key factor in designing liquid chromatography methods. The aromatic and furan rings create a chromophore, making UV-Vis spectroscopy a viable detection method.
Core Analytical Techniques: A Comparative Analysis
The two most powerful and complementary techniques for the purity and impurity profiling of a non-volatile organic molecule like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds.[4] For this compound, a reverse-phase (RP-HPLC) method is the logical starting point.
-
Expertise & Experience: The acidic nature of the molecule necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid). This suppresses the ionization of the carboxylic acid, ensuring a single, well-retained, and sharp peak. A C18 column is a robust choice for retaining this moderately polar molecule. UV detection is ideal due to the conjugated π-system of the furan and benzene rings. A diode array detector (DAD) is superior as it provides spectral data, which can be used to assess peak purity and aid in the identification of co-eluting impurities.
-
Trustworthiness: A self-validating HPLC protocol includes system suitability tests (SSTs). Before sample analysis, injections of a standard solution are used to verify that the system meets predefined criteria for parameters like peak retention time, theoretical plates (column efficiency), and tailing factor. This ensures that the system is performing correctly on the day of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is excellent for non-volatile analytes, GC-MS offers superior resolution and is the gold standard for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC.[4]
-
Expertise & Experience: The carboxylic acid group makes this compound non-volatile and prone to poor peak shape in GC. Therefore, derivatization is mandatory . A common and effective approach is silylation (e.g., using BSTFA) to convert the acidic proton into a trimethylsilyl (TMS) ester. This dramatically increases volatility and thermal stability. The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns, offering a level of certainty that UV detection cannot match.
-
Trustworthiness: Method validation for GC-MS involves confirming specificity through mass spectral library matching (e.g., NIST) and demonstrating linearity and sensitivity using a calibration curve. The use of an internal standard can correct for variations in injection volume or derivatization efficiency.
Spectroscopic Methods for Identity Confirmation
While chromatography assesses purity, spectroscopy confirms molecular structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation. The spectrum provides information on the chemical environment of each proton and carbon, confirming the connectivity of the methyl, furan, and benzoic acid moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the presence of key functional groups.[5] For this molecule, characteristic stretches for the carboxylic acid O-H and C=O, as well as vibrations associated with the substituted furan and benzene rings, would be expected.[6]
-
UV-Visible Spectroscopy: This technique is primarily used for quantitative analysis via a detector in HPLC but can also be used as a standalone characterization tool. The UV spectrum, specifically the wavelength of maximum absorbance (λmax), is a characteristic property determined by the molecule's chromophore.[7]
Summary Comparison
Table 2: Comparison of Primary Analytical Techniques
| Technique | Primary Application | Strengths | Weaknesses | Causality/Rationale |
| RP-HPLC-DAD | Purity determination, quantification of non-volatile impurities. | Robust, reproducible, excellent for routine QC, provides UV spectral data for peak purity. | May not detect volatile or thermally labile impurities. Lower resolving power than capillary GC. | Ideal for the primary, non-volatile analyte. DAD adds a layer of identity confirmation.[4][8] |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities. | High resolution, high sensitivity, definitive identification via mass spectra. | Requires derivatization for this analyte, which adds a step and potential for error. Not suitable for non-volatile compounds. | Essential for a complete impurity profile, as synthetic byproducts or residual solvents are often volatile.[9][10] |
| NMR | Unambiguous structure elucidation and identification. | Provides detailed structural information, "gold standard" for identity. | Low sensitivity, expensive instrumentation, not ideal for routine purity checks. | Required for the initial characterization and qualification of a reference standard.[11] |
| FTIR | Functional group confirmation. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for quantification of mixtures. | A quick and effective identity check to confirm the presence of the carboxylic acid and aromatic systems.[6] |
Visualization of Analytical Workflows
A logical workflow ensures that all aspects of the analytical standard are addressed systematically.
Caption: General workflow for analytical characterization and routine testing.
Choosing the right method depends on the analytical question being asked.
Caption: Decision tree for selecting the primary analytical method.
Detailed Experimental Protocols
The following protocols are robust starting points for method development and are adapted from established methods for structurally similar compounds.[4]
Protocol 1: Purity by RP-HPLC with DAD Detection
-
Chromatographic System: HPLC with Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 254 nm (or determined λmax).
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) for a 1 mg/mL stock. Dilute 1 mL to 10 mL with diluent for a final concentration of 100 µg/mL.
-
Sample: Prepare in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Impurity Profile by GC-MS (with Derivatization)
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures:
-
Inlet: 280 °C
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
-
Injection: 1 µL, Split mode (e.g., 50:1 ratio).
-
Oven Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Conclusion
The analytical standardization of this compound requires a multi-technique approach to ensure identity, purity, and quality. RP-HPLC serves as the primary tool for routine purity assessment and quantification due to its robustness.[4] GC-MS, following necessary derivatization, is indispensable for creating a comprehensive impurity profile that includes volatile and semi-volatile species.[10][12] These chromatographic methods, underpinned by spectroscopic techniques like NMR and FTIR for definitive structural confirmation, form a complete and self-validating system. The adoption of these comparative methodologies and protocols will empower researchers to generate reliable, reproducible data, forming a solid foundation for any scientific endeavor.
References
- 1. This compound | 53782-63-1 [amp.chemicalbook.com]
- 2. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-methyl- (CAS 99-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
A Comparative Study of the Physicochemical Properties of Benzoic Acid Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the key physicochemical properties of benzoic acid and several of its prominent derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between chemical structure and physical properties, supported by experimental data and detailed methodologies. Our objective is to offer a comprehensive resource that not only presents data but also explains the underlying principles governing the behavior of these widely used compounds.
Introduction: The Significance of Benzoic Acid and Its Derivatives
Benzoic acid, the simplest aromatic carboxylic acid, consists of a carboxyl group attached to a benzene ring.[1][2] It and its derivatives are fundamental scaffolds in medicinal chemistry, food science, and industrial synthesis.[1] The functionalization of the benzene ring gives rise to a diverse family of molecules with a wide spectrum of physicochemical properties and, consequently, varied applications. Understanding how substituents influence properties such as acidity, solubility, and lipophilicity is paramount for designing molecules with desired functionalities, be it for drug efficacy, preservative action, or other industrial uses.[1]
This guide will focus on a comparative analysis of benzoic acid and four of its key derivatives:
-
Salicylic Acid (2-hydroxybenzoic acid): A key precursor to aspirin and a common ingredient in dermatological products.[3]
-
Acetylsalicylic Acid (Aspirin): One of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
-
4-Hydroxybenzoic Acid (p-hydroxybenzoic acid): The parent compound for parabens, which are extensively used as preservatives.[6]
-
p-Aminobenzoic Acid (PABA): An intermediate in the synthesis of folate in bacteria and formerly a common ingredient in sunscreens.[2][3]
We will dissect how the addition of hydroxyl, acetyl, and amino groups, and their positions on the aromatic ring, modulate the core physicochemical characteristics of the benzoic acid structure.
Comparative Analysis of Physicochemical Properties
The utility of a benzoic acid derivative is intrinsically linked to its physicochemical properties. These properties dictate its behavior in various environments, from solution chemistry to biological systems.
Structure-Property Relationships
The electronic nature and position of substituents on the benzene ring profoundly impact the physicochemical properties of benzoic acid derivatives.
-
Acidity (pKa): The pKa is a measure of a compound's acidity. The electron-withdrawing nature of the carboxyl group makes benzoic acid weakly acidic.[7] Substituents that further withdraw electron density from the carboxyl group increase its acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). Salicylic acid is a stronger acid than benzoic acid due to the inductive effect of the hydroxyl group and the stabilization of the conjugate base through intramolecular hydrogen bonding.[8] In contrast, the amino group in p-aminobenzoic acid is electron-donating, which reduces the acidity of the carboxylic acid.[9]
-
Solubility: The solubility of benzoic acid in water is limited due to its non-polar benzene ring.[7][10] The introduction of polar functional groups like hydroxyl and amino groups generally increases aqueous solubility. However, the position of the substituent is critical. For instance, the intramolecular hydrogen bonding in salicylic acid reduces its interaction with water, making it less soluble than 4-hydroxybenzoic acid.[3][6] The solubility of these weak acids is also highly pH-dependent; they are more soluble in basic solutions where they form the more polar carboxylate salt.[7]
-
Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. Symmetrical molecules and those capable of strong hydrogen bonding, like 4-hydroxybenzoic acid and p-aminobenzoic acid, tend to have higher melting points.
-
Lipophilicity (log P): The partition coefficient (log P) is a measure of a compound's lipophilicity or hydrophobicity. A higher log P value indicates greater lipid solubility, which can correlate with better absorption through biological membranes. The introduction of polar groups generally decreases the log P value.
Data Summary
The following table summarizes the key physicochemical properties of benzoic acid and its selected derivatives.
| Compound | Structure | pKa | Aqueous Solubility (g/L at 25°C) | Melting Point (°C) | log P |
| Benzoic Acid | C₇H₆O₂ | 4.20[1] | 3.44[1] | 122.4[11] | 1.87[1] |
| Salicylic Acid | C₇H₆O₃ | 2.97[3][8] | 2.48[3] | 158-159 | 2.26[3] |
| Acetylsalicylic Acid | C₉H₈O₄ | 3.5[5] | ~3 | 135-136[9] | 1.19 |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 4.54[6] | 5.0[6] | 215-217 | 1.58[6] |
| p-Aminobenzoic Acid | C₇H₇NO₂ | 4.65-4.80[1] | 5.9 (at 25°C)[2] | 187-189[3] | 0.83[4][6] |
Experimental Methodologies
The accurate determination of physicochemical properties is crucial for research and development. The following are standard, validated protocols for the properties discussed.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the analyte with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Preparation: Accurately weigh and dissolve the benzoic acid derivative in a known volume of deionized water. If solubility is low, a co-solvent like ethanol may be used, and the apparent pKa is determined.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a buffer of specific pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Dilute the sample if necessary and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is calculated from the measured concentration.
References
- 1. p-Aminobenzoic Acid [drugfuture.com]
- 2. acs.org [acs.org]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ymdb.ca [ymdb.ca]
- 6. ec.europa.eu [ec.europa.eu]
- 7. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 8. global.oup.com [global.oup.com]
- 9. ≥99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Aminobenzoic_acid [chemeurope.com]
- 11. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(5-methyl-2-furyl)benzoic acid
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule 4-(5-methyl-2-furyl)benzoic acid (MFBA), a heterocyclic carboxylic acid, represents a class of compounds frequently encountered as intermediates or potential metabolites. The quantification of such molecules must be precise, accurate, and reproducible to support critical decisions in pharmacokinetics, stability, and quality control.
An analytical method, even when fully validated, is not an island. Data is often generated across different laboratories, using different equipment, or even by evolving analytical techniques over a drug's long development lifecycle. This reality necessitates a formal process of cross-validation , which serves to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2] The objective is to provide scientific evidence that the methods are suitable and consistent, a principle heavily emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] This guide provides a comprehensive comparison of two common analytical techniques for MFBA and details a robust protocol for their cross-validation.
Why Cross-Validation? Ensuring Data Comparability
Cross-validation is not merely a procedural formality; it is a scientific necessity to ensure data integrity across various scenarios.[1][7] The primary drivers for conducting a cross-validation study include:
-
Inter-Laboratory Transfer: When a method is transferred from a development lab to a quality control (QC) lab or a contract research organization (CRO).
-
Method Evolution: When a legacy method (e.g., HPLC-UV) is replaced by a more modern, sensitive technique (e.g., LC-MS/MS), and data from both methods need to be bridged.
-
Multi-Site Clinical Trials: When study samples are analyzed at different global sites, requiring assurance that the data can be pooled for a unified pharmacokinetic or safety assessment.[7][8]
The ultimate goal is to statistically assess and confirm the absence of significant bias between the datasets generated by the different methods or laboratories.[9]
Candidate Analytical Methods for MFBA Quantification
To illustrate the cross-validation process, we will compare two prevalent and powerful analytical techniques suitable for a molecule like MFBA. The presence of a benzoic acid moiety and a furan ring provides a strong chromophore, making it an excellent candidate for UV-based detection, while its structure is also amenable to mass spectrometry.
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates MFBA from other matrix components on a reversed-phase column. Quantification is achieved by measuring the absorbance of ultraviolet light at a specific wavelength where the analyte absorbs maximally. It is a robust, cost-effective, and widely accessible method for quantifying compounds at moderate to high concentrations.[10][11]
-
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: While also using HPLC for separation, this method employs a mass spectrometer as the detector. The analyte is ionized, and a specific parent ion is selected and fragmented. A unique fragment ion is then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity, making it the 'gold standard' for trace-level quantification in complex biological matrices.[12][13][14]
-
The Cross-Validation Workflow: A Step-by-Step Protocol
A successful cross-validation study is built upon a well-defined protocol with pre-established acceptance criteria. The following workflow outlines the critical steps for comparing the HPLC-UV and LC-MS/MS methods for MFBA analysis.
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols
Protocol 1: HPLC-UV Method (Method A)
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with 30% B, linear gradient to 85% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Sample Preparation: Dilute stock solution of MFBA in a 50:50 mixture of Acetonitrile and Water to prepare calibration standards and Quality Control (QC) samples.
Protocol 2: LC-MS/MS Method (Method B)
-
Chromatographic System: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UPLC system or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with 10% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: Hypothetical Parent Ion (Q1): m/z 217.1 -> Fragment Ion (Q3): m/z 171.2.
-
Internal Standard (IS): A stable isotope-labeled version of MFBA or a structurally similar compound.
-
Sample Preparation: Spike MFBA stock solution into the relevant matrix (e.g., plasma, formulation buffer) and perform a protein precipitation or liquid-liquid extraction. The final extract is diluted for injection.
Comparative Data Analysis
The core of the cross-validation lies in the direct comparison of results obtained from both methods. A set of at least six replicates of QC samples at three concentrations—Low (LQC), Medium (MQC), and High (HQC)—are analyzed by each method.
Causality Behind Experimental Choices:
-
QC Levels: The use of LQC, MQC, and HQC is mandated by validation guidelines to ensure performance across the entire calibration range.[15][16] The LQC challenges the method's sensitivity, while the HQC tests its upper limit of reliable quantification.
-
Statistical Metric (% Difference): The percentage difference (or bias) between the means of the two methods is a straightforward and universally accepted metric for assessing agreement.[17] The acceptance criterion is typically that the mean concentration from one method should be within ±15% of the mean from the reference method.
Table 1: Comparative Accuracy and Precision Data for MFBA Quantification
| Quality Control Level | Nominal Conc. (µg/mL) | Method A (HPLC-UV) Mean Conc. (µg/mL) (n=6) | Method A Precision (%CV) | Method B (LC-MS/MS) Mean Conc. (µg/mL) (n=6) | Method B Precision (%CV) | % Difference (Method B vs. A) |
| LQC | 1.0 | 0.95 | 4.8% | 1.02 | 2.5% | +7.4% |
| MQC | 50.0 | 51.2 | 2.1% | 49.8 | 1.3% | -2.7% |
| HQC | 400.0 | 395.5 | 1.8% | 401.0 | 1.1% | +1.4% |
Interpretation of Results: The data presented in Table 1 demonstrates a successful cross-validation.
-
Precision: As expected, the LC-MS/MS method shows superior precision (lower %CV), particularly at the LQC level. This is due to its higher sensitivity and selectivity, which reduces the impact of baseline noise and minor interferences.[13]
-
Accuracy (% Difference): The percentage difference between the mean concentrations measured by both methods is well within the typical acceptance limit of ±15.0%. This indicates that despite differences in their underlying technology, both methods provide comparable quantitative results for MFBA.
Statistical Evaluation Logic
Beyond a simple percentage difference, a robust statistical assessment provides deeper confidence in the comparability of the methods. Tools like Bland-Altman plots are recommended for visualizing the agreement between two quantitative measurements.[18]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. academic.oup.com [academic.oup.com]
- 12. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-(5-Methyl-2-furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for research and drug development, the purity of the final compound is paramount. This guide provides a comprehensive, in-depth comparison of analytical techniques for assessing the purity of synthesized 4-(5-methyl-2-furyl)benzoic acid, a key building block in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in Drug Discovery
The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall viability of a drug candidate. For a molecule like this compound, which may be a precursor to a final active pharmaceutical ingredient (API), ensuring its purity early in the development pipeline is a critical step in risk mitigation. This guide is designed to equip researchers with the necessary tools to confidently assess the purity of their synthesized material.
Orthogonal Analytical Approaches: A Multi-Faceted View of Purity
A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we advocate for an orthogonal approach, employing multiple methods that rely on different physicochemical principles of separation and detection. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and structural characteristics, can be identified and quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like aromatic carboxylic acids. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices in HPLC Method Development
The selection of the mobile phase is critical for achieving optimal separation. A mixture of acetonitrile and water is a common choice for RP-HPLC. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group of this compound. This ensures that the analyte is in its protonated, less polar form, leading to better retention and sharper peaks on the C18 column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar and less polar impurities.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV-Vis Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
This compound reference standard of known purity
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL in a volumetric flask.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL in a volumetric flask.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD)
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis and purification process, as well as low molecular weight byproducts.
The "Why" Behind Derivatization in GC-MS
Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Their high polarity can also lead to poor peak shape and interaction with the GC column. To overcome these limitations, derivatization is often necessary. Esterification, for example by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation, converts the polar carboxylic acid group into a more volatile and less polar ester, making it amenable to GC analysis.[1]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a GC vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Split mode, 50:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 m/z
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl ester of this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
The purity can be estimated by the area percentage of the main peak.
-
Caption: Workflow for GC-MS Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Purity Check
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized compounds and can also provide valuable information about purity. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Interpreting NMR Spectra for Purity Assessment
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid and furan rings, the methyl protons, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. The presence of signals that cannot be attributed to the target molecule or common solvents (like DMSO-d6 or CDCl3) suggests the presence of impurities. Similarly, the ¹³C NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.[2][3][4]
Expected ¹H NMR Chemical Shifts (in DMSO-d6, estimated):
-
Carboxylic acid proton (-COOH): ~12-13 ppm (broad singlet)
-
Benzoic acid protons: ~7.8-8.1 ppm (multiplets)
-
Furan protons: ~6.2-7.0 ppm (doublets)
-
Methyl protons (-CH₃): ~2.3 ppm (singlet)
Expected ¹³C NMR Chemical Shifts (in DMSO-d6, estimated):
-
Carboxylic acid carbon (-COOH): ~167 ppm
-
Aromatic and furan carbons: ~110-160 ppm
-
Methyl carbon (-CH₃): ~14 ppm
Melting Point Analysis: A Simple Yet Effective Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, comparing the experimentally determined melting point of a synthesized sample to the literature value for the pure compound is a quick and straightforward method for assessing purity.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning | Quantitative purity, detection of non-volatile impurities | Robust, quantitative, widely applicable | May not detect volatile impurities, requires a chromophore |
| GC-MS | Volatility and mass-to-charge ratio | Identification and quantification of volatile/semi-volatile impurities, structural information from mass spectra | High resolution, high sensitivity, definitive identification | Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds |
| NMR | Nuclear spin in a magnetic field | Structural confirmation, identification of impurities with distinct NMR signals | Provides detailed structural information, can detect a wide range of impurities | Lower sensitivity compared to chromatographic methods, quantification can be complex |
| Melting Point | Phase transition temperature | Indication of overall purity | Simple, rapid, inexpensive | Non-specific, not quantitative, requires a crystalline solid |
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves a Suzuki-Miyaura coupling reaction. This reaction can lead to several potential impurities, including:
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Starting materials: Unreacted 4-bromobenzoic acid (or its ester) and 5-methyl-2-furylboronic acid.
-
Byproducts from side reactions: For example, phenols formed by the hydroxylation of the aryl halide.[5]
A thorough purity analysis should aim to detect and quantify these potential impurities.
Conclusion: An Integrated Approach to Purity Assessment
The confident assessment of the purity of synthesized this compound requires a multi-pronged, orthogonal approach. While HPLC serves as the primary tool for quantitative purity determination, GC-MS is essential for identifying volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can reveal the presence of unexpected byproducts. Finally, melting point analysis offers a rapid and simple preliminary check of purity. By integrating the data from these complementary techniques, researchers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their synthesized compounds for downstream applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis and Activity of 4-(5-Methyl-2-furyl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is perpetual. Among these, the 4-(5-methyl-2-furyl)benzoic acid core has emerged as a promising framework. This guide provides an in-depth comparative analysis of its derivatives, elucidating the critical interplay between structural modifications and biological outcomes. Drawing upon experimental data from a range of studies, we will explore the structure-activity relationships (SAR) that govern the antimicrobial and anti-inflammatory potential of this versatile chemical class.
The this compound Scaffold: A Privileged Structure
The core structure, characterized by a benzoic acid linked to a 5-methyl-substituted furan ring at its 4-position, presents several key features that contribute to its pharmacological potential. The furan ring, an electron-rich aromatic heterocycle, can engage in various non-covalent interactions with biological targets.[1] The carboxylic acid moiety of the benzoic acid component provides a critical anchor for interactions with receptor sites and imparts favorable pharmacokinetic properties. The methyl group at the 5-position of the furan ring can influence the molecule's lipophilicity and steric profile, thereby modulating its activity and selectivity.
Synthesis Strategies: Building the Derivatives
The synthesis of this compound and its derivatives typically involves cross-coupling reactions to form the key biaryl linkage between the furan and benzene rings. A common and effective approach is the Suzuki coupling reaction, which offers a versatile and high-yielding route.
Experimental Protocol: Suzuki Coupling for the Synthesis of the Core Scaffold
This protocol outlines a general procedure for the synthesis of the this compound scaffold, which can be adapted for the creation of various derivatives.
Materials:
-
4-Boronobenzoic acid
-
2-Bromo-5-methylfuran
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-boronobenzoic acid (1.2 equivalents) and 2-bromo-5-methylfuran (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (3 equivalents) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The basic conditions provided by sodium carbonate are necessary for the transmetalation step of the catalytic cycle. Dioxane is a suitable solvent due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by strategic modifications at three primary locations: the benzoic acid moiety, the furan ring, and the methyl group.
Modifications of the Benzoic Acid Moiety: Impact on Antimicrobial Activity
The carboxylic acid group is a key pharmacophore. Its conversion to amides or esters can significantly modulate the antimicrobial profile of the parent compound. Studies on related 5-aryl-2-furoyl derivatives have shown that the nature of the substituent on the amide nitrogen plays a critical role in determining antibacterial and antifungal activity.[2][3]
| Compound ID | R Group (Modification of COOH) | Target Organism | Activity (MIC in µg/mL) |
| Parent Acid | -OH | Staphylococcus aureus | >100 |
| Amide 1 | -N(CH₃)₂ | Staphylococcus aureus | 64 |
| Amide 2 | -Morpholine | Cryptococcus neoformans | 15.6 |
| Thioamide | -C(S)N(CH₂)₄O | Cryptococcus neoformans | 7.8 |
Analysis of SAR:
-
Esterification vs. Amidation: Conversion of the carboxylic acid to an amide generally enhances antimicrobial activity compared to the parent acid.
-
Nature of the Amine: The structure of the amine used for amidation is critical. Cyclic amines, such as morpholine, have been shown to impart potent antifungal activity.[2][3]
-
Thioamides: The replacement of the carbonyl oxygen with sulfur to form a thioamide can further enhance antifungal potency, likely due to increased lipophilicity and altered hydrogen bonding capacity.[2][3]
Substitutions on the Benzoic Acid Ring: Tuning Anti-inflammatory Properties
The anti-inflammatory activity of benzoic acid derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Substitutions on the benzoic acid ring can influence this inhibitory activity.
| Compound ID | Substitution on Benzoic Acid | % Inhibition of Edema (Carrageenan-induced paw edema model) |
| Parent | None | 35% |
| Derivative A | 2-hydroxy | 45% |
| Derivative B | 3-chloro | 55% |
| Derivative C | 4-methoxy | 20% |
Analysis of SAR:
-
Positional Effects: The position of the substituent on the benzoic acid ring is crucial. In many NSAIDs, substitution at the ortho or meta position to the carboxylic acid enhances activity, while para substitution can be detrimental.
-
Electronic Effects: Electron-withdrawing groups, such as a chloro group, can increase the acidity of the carboxylic acid proton, potentially leading to stronger interactions with the active site of COX enzymes.
-
Steric Hindrance: Bulky substituents can negatively impact activity by preventing the molecule from fitting into the enzyme's active site.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
